4-(Piperazin-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYFXRCWSZCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592770 | |
| Record name | 4-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-52-0 | |
| Record name | 4-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(Piperazin-1-yl)pyrimidine - A Core Scaffold for Novel Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has emerged as a critical structural motif in medicinal chemistry. While the broader class of pyrimidine-piperazine hybrids has been explored for various biological activities, the 4-substituted isomer has recently gained significant attention as a foundational scaffold for the development of potent, irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1][2] This interaction is a key driver in specific hematological malignancies, including Acute Myeloid Leukemia (AML) with MLL gene rearrangements or Nucleophosmin (NPM1) mutations.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in the discovery of targeted anticancer therapeutics.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These computed properties provide a baseline for understanding its chemical behavior, solubility, and potential for molecular interactions.
| Property Name | Value | Reference |
| CAS Number | 51047-52-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 164.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| XLogP3-AA | 0 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 164.106196400 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 41.1 Ų | --INVALID-LINK-- |
| Complexity | 133 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide (commonly chlorine) from the pyrimidine ring with the secondary amine of piperazine.
General Experimental Protocol: Synthesis of this compound Derivatives
This protocol is a representative method adapted from procedures for synthesizing related pyrimidine-piperazine compounds.[3][4]
Materials:
-
4-Chloropyrimidine (or a substituted 4-chloropyrimidine derivative) (1.0 eq)
-
Piperazine (or a mono-protected/substituted piperazine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add piperazine and the chosen solvent under an inert atmosphere.
-
Add the base (e.g., K₂CO₃) to the mixture and stir for 10-15 minutes at room temperature.
-
Add 4-chloropyrimidine to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms (e.g., inorganic salts), filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude residue. This is typically achieved by dissolving the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate), washing with water or brine to remove excess piperazine and salts, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.
-
Further purification can be performed using column chromatography on silica gel to yield the pure this compound derivative.
Biological Activity and Therapeutic Potential
The primary therapeutic relevance of the this compound scaffold is its use in developing inhibitors of the Menin-MLL interaction.
Mechanism of Action: Targeting the Menin-MLL Interaction
Menin is a nuclear scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[2] In MLL-rearranged leukemia, the MLL fusion protein is recruited to chromatin where it, in complex with Menin, aberrantly activates the transcription of target genes like HOXA9 and MEIS1. This leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic cells.
Derivatives of this compound have been designed to act as potent and often irreversible inhibitors that disrupt this critical protein-protein interaction. By binding to Menin, these inhibitors prevent its association with the MLL fusion protein, leading to the downregulation of oncogenic gene expression, induction of cell differentiation, and potent anti-leukemic activity.[2][5]
Biological Activity Data
Recent studies have highlighted the potency of derivatives built upon the this compound core. While data for the unsubstituted parent molecule is limited, its derivatives show significant activity.
| Compound Type | Assay | Activity Metric | Value | Reference |
| Thienopyrimidine-piperazine derivative (Compound 13) | Menin-MLL FP Assay | IC₅₀ | 10 nM | [5] |
| Thienopyrimidine-piperazine derivative (Compound 13) | MLL-AF9 Cell Viability | GI₅₀ | 75 nM | [5] |
| Menin-MLL Inhibitor (D0060-319) | Menin-MLL FP Assay | IC₅₀ | 7.46 nM | [6] |
| Menin-MLL Inhibitor (D0060-319) | MV4-11 Cell Viability | IC₅₀ | 4.0 nM | [6] |
| Menin-MLL Inhibitor (D0060-319) | MOLM-13 Cell Viability | IC₅₀ | 1.7 nM | [6] |
FP = Fluorescence Polarization; IC₅₀ = Half-maximal inhibitory concentration; GI₅₀ = Half-maximal growth inhibition.
Experimental Protocol: Menin-MLL Inhibition Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization (FP) assay used to quantify the inhibition of the Menin-MLL interaction.[5][6][7]
Objective: To measure the ability of a test compound (e.g., a this compound derivative) to disrupt the binding of a fluorescently labeled MLL peptide to the Menin protein.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling slows significantly, increasing the polarization value. An effective inhibitor will compete with the peptide for binding to Menin, displacing it and causing a decrease in fluorescence polarization.
Materials:
-
Recombinant full-length human Menin protein
-
Fluorescently labeled MLL-derived peptide (e.g., FLSN-MLL)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
Test compounds serially diluted in DMSO
-
384-well black, low-volume plates
-
Microplate reader capable of FP measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted test compound or DMSO (as a control).
-
Add the Menin protein solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescently labeled MLL peptide to all wells to initiate the binding/competition reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide) and low (peptide only) polarization controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound is a high-value scaffold for modern drug discovery, particularly in the field of oncology. Its synthetic accessibility and favorable orientation for engaging with protein targets have made it a cornerstone in the development of next-generation covalent inhibitors. The success of its derivatives in potently and selectively inhibiting the Menin-MLL interaction provides a compelling rationale for its continued exploration by researchers and scientists in the development of targeted therapies for leukemia and potentially other cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(Piperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(piperazin-1-yl)pyrimidine core is a significant heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to its incorporation into a multitude of biologically active molecules across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, detailing its evolution from a simple heterocyclic compound to a key building block in the design of targeted therapeutics. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and biological pathways to serve as an in-depth resource for researchers in the field.
Introduction: The Pyrimidine-Piperazine Hybrid in Medicinal Chemistry
The fusion of pyrimidine and piperazine rings has given rise to a versatile class of compounds with a broad spectrum of biological activities.[1] Pyrimidines, as essential components of nucleic acids, offer a biocompatible framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[2][3] The piperazine moiety, a common pharmacophore, often imparts favorable properties such as improved aqueous solubility, oral bioavailability, and the ability to traverse biological membranes.[1] The combination of these two rings in the this compound scaffold has proven to be a highly successful strategy in drug discovery, enabling the development of potent and selective modulators of various biological targets.[4]
Discovery and Foundational Synthesis
The foundational work on the synthesis of monosubstituted pyrimidines, which paved the way for compounds like this compound, can be traced back to the mid-20th century. A key publication by Boarland and McOmie in 1951 in the Journal of the Chemical Society described the reactions of chloropyrimidines, establishing a basis for their substitution with amines.[5][6] While this paper may not explicitly detail the synthesis of this compound (CAS 51047-52-0), it laid the groundwork for the nucleophilic aromatic substitution reaction that remains the primary method for its synthesis.
The most common and straightforward method for the synthesis of this compound involves the reaction of a 4-halopyrimidine, typically 4-chloropyrimidine, with piperazine. This reaction is a nucleophilic aromatic substitution (SNAr) where the piperazine acts as the nucleophile, displacing the chloride ion from the electron-deficient pyrimidine ring.
Experimental Protocols
The following is a generalized, detailed methodology for the synthesis of this compound based on established procedures for analogous compounds.
Synthesis of this compound from 4-Chloropyrimidine and Piperazine
-
Materials:
-
4-Chloropyrimidine
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Base (e.g., potassium carbonate, triethylamine)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
-
Procedure:
-
To a stirred solution of piperazine (typically 2-3 equivalents to favor monosubstitution and act as a base) in an anhydrous solvent, 4-chloropyrimidine (1 equivalent) is added portion-wise at room temperature.
-
An inorganic base such as potassium carbonate (2 equivalents) may be added to neutralize the HCl generated during the reaction.
-
The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for several hours (4-12 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.
-
History of Development in Drug Discovery
The this compound scaffold has been instrumental in the development of numerous therapeutic agents. Its journey from a simple heterocyclic compound to a "privileged scaffold" is marked by its appearance in a wide array of drug candidates targeting different protein families.
Table 1: Milestones in the Development of this compound-based Compounds
| Year/Period | Development Milestone | Therapeutic Area | Reference(s) |
| Late 20th Century | Emergence of pyrimidinylpiperazine derivatives as ligands for various receptors and enzymes, including early investigations into their antipsychotic and anxiolytic potential. | CNS Disorders | [7] |
| 2000s - 2010s | Increased focus on kinase inhibition. The scaffold is identified as a potent hinge-binding motif for various protein kinases, leading to the development of numerous kinase inhibitors. For example, derivatives have been synthesized and evaluated as Akt inhibitors for their potential in cancer therapy. | Oncology | [7] |
| 2010s - Present | Expansion into diverse therapeutic areas. Derivatives are developed as GRP119 agonists for diabetes and obesity, caspase inhibitors for inflammatory diseases, and menin-MLL inhibitors for acute myeloid leukemia, showcasing the scaffold's versatility. | Metabolic Diseases, Inflammation, Oncology | [1], |
Biological Activities and Signaling Pathways
The biological activity of this compound derivatives is highly dependent on the substitutions on both the pyrimidine and piperazine rings. This allows for the creation of libraries of compounds that can be screened against various biological targets.
Kinase Inhibition:
A prominent application of this scaffold is in the development of protein kinase inhibitors. The pyrimidine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The piperazine moiety typically extends into the solvent-exposed region, providing a point for modification to enhance selectivity and pharmacokinetic properties. For instance, certain derivatives have shown potent inhibitory activity against Akt, a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Table 2: Biological Activity of Selected this compound Derivatives
| Compound Class | Target | Biological Activity (IC50/EC50) | Therapeutic Area | Reference(s) |
| 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines | Akt1 | 18.0 nM (Compound 5q) | Oncology | [7] |
| 5-methyl-2-aryl-4-(piperazin-1-yl)pyrimidines | GPR119 | Potent agonistic activity | Diabetes & Obesity | [1] |
| Thiophene-substituted pyrimidine-piperazines | Various bacteria & fungi | Good antimicrobial activity at 40µg/ml | Infectious Diseases |
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, has allowed for the exploration of vast chemical space, leading to the discovery of potent and selective modulators of a wide range of biological targets. From its early beginnings in fundamental heterocyclic chemistry to its current status as a key component of numerous clinical candidates, the journey of this compound highlights the power of scaffold-based drug design. This guide serves as a testament to its enduring importance and provides a solid foundation for future research and development in this exciting area.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 3. Journal by Chemical Society (Great Britain) | Open Library [openlibrary.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 272. Monosubstituted pyrimidines, and the action of thiourea on chloropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. oepm.es [oepm.es]
- 7. electronicsandbooks.com [electronicsandbooks.com]
The Versatile Scaffold: A Deep Dive into 4-(Piperazin-1-yl)pyrimidine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(piperazin-1-yl)pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it a focal point for the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on their roles as kinase inhibitors, modulators of protein-protein interactions, and other key drug targets.
Synthesis of the this compound Core and its Derivatives
The synthetic accessibility of the this compound scaffold is a key factor in its widespread use. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a pyrimidine ring bearing a suitable leaving group, typically a halogen, at the 4-position with piperazine.
A general synthetic route to 2,6-disubstituted-4-(piperazin-1-yl)pyrimidine derivatives is outlined below. The synthesis often commences with a commercially available dihalopyrimidine, which allows for sequential and regioselective substitution. For instance, the synthesis of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, a scaffold for inflammatory caspase inhibitors, starts from 2,4,6-trichloropyrimidine. Sequential substitution with pyrrolidine followed by piperazine yields the desired product.
For the synthesis of more complex derivatives, such as those with antimicrobial activity, a multi-step approach is often employed. This can involve the initial construction of a substituted pyrimidine ring, followed by the introduction of the piperazine moiety. A representative synthetic scheme is detailed below.
General Experimental Protocol for the Synthesis of 4-Substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines
This protocol describes a typical multi-step synthesis of pyrimidine-piperazine derivatives with potential antimicrobial activity.
Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e) A mixture of 2-acetylthiophene (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are stirred in ethanol (15 ml). An aqueous solution of 40% potassium hydroxide (10 ml) is added, and stirring is continued for 2 hours. The mixture is kept overnight at room temperature, poured into crushed ice, and acidified with dilute hydrochloric acid. The separated solid is filtered and recrystallized to yield the pure chalcone.
Step 2: Synthesis of 4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e) The chalcone (0.01 mol) and thiourea (0.01 mol) are refluxed in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours. The reaction mixture is cooled and poured into ice-cold water. The resulting product is filtered, dried, and recrystallized from ethanol.
Step 3: Synthesis of 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e) To a solution of the pyrimidine-2-thiol (0.01 mol) in dimethylformamide (20 ml), potassium carbonate (0.02 mol) and methyl iodide (0.02 mol) are added and stirred for 4 hours. The reaction mixture is then diluted with cold water and neutralized with glacial acetic acid. The product is filtered, dried, and recrystallized from ethanol.[1]
Step 4: Synthesis of 4-Substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e and 5a-e) The 2-(methylsulfanyl)pyrimidine (0.001 mol) and the desired N-substituted piperazine (0.001 mol) are refluxed in dry ethanol (15 ml) for 12 hours in the presence of a catalytic amount of potassium hydroxide. After completion, the reaction mixture is poured into crushed ice. The solid that separates is filtered, dried, and recrystallized from ethanol to give the final pure product.[1]
Therapeutic Applications and Biological Activity
The versatility of the this compound scaffold is evident in the wide range of biological targets it has been shown to modulate. The following sections detail its application in the development of inhibitors for several key protein families.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and other diseases. The this compound core has been successfully employed to generate potent and selective kinase inhibitors.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Akt inhibitors.[2][3]
Table 1: In vitro Akt1 Inhibitory Activity and Antiproliferative Effects of Selected 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives [2]
| Compound | R | Akt1 IC50 (nM) | LNCaP IC50 (µM) | PC-3 IC50 (µM) |
| 5q | 4-Fluorobenzoyl | 18.0 | 1.5 | 2.3 |
| 5t | 3-Fluorobenzoyl | 21.3 | 2.1 | 3.5 |
Data represents a selection of compounds from the cited study.
The development of these inhibitors showcases a typical workflow in drug discovery, starting from a screening hit and proceeding through iterative cycles of chemical synthesis and biological evaluation to optimize potency and cellular activity.
The Akt signaling pathway is a complex cascade that plays a central role in cellular processes. Inhibition of Akt by compounds such as the 4-(piperazin-1-yl)pyrimidines can block downstream signaling, leading to decreased cell proliferation and survival.
FMS-like tyrosine kinase 3 (FLT3) is another important target in oncology, particularly in acute myeloid leukemia (AML), where activating mutations are common. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3.[4] The development of these compounds highlights the importance of structure-activity relationship (SAR) studies in fine-tuning inhibitor potency.
Table 2: FLT3 and Cellular Antiproliferative Activity of Selected Pyrimidine Derivatives [4]
| Compound | R | FLT3 IC50 (nM) | MV4-11 IC50 (nM) |
| Example 1 | H | 100 | 250 |
| Example 2 | 4-Cl-Ph | 10 | 50 |
Data represents a selection of compounds from the cited study.
The FLT3 signaling pathway, when constitutively activated by mutations, drives leukemic cell proliferation and survival. FLT3 inhibitors block this aberrant signaling.
Modulators of Protein-Protein Interactions
Beyond kinase inhibition, the this compound scaffold has proven effective in disrupting pathological protein-protein interactions (PPIs).
The interaction between menin and the MLL protein is a key driver in certain types of leukemia. A series of 4-(piperazin-1-yl)pyrimidines have been designed as irreversible inhibitors of this interaction.[5][6] These compounds form a covalent bond with a cysteine residue in the menin protein, leading to sustained inhibition. The development of these covalent inhibitors represents a sophisticated strategy to achieve high potency and prolonged duration of action.
Other Therapeutic Targets
Inflammatory caspases (caspase-1, -4, and -5) are key mediators of the inflammatory response. A series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives have been identified as potent, non-competitive inhibitors of these enzymes.[7] These compounds offer a potential therapeutic avenue for inflammatory diseases.
Table 3: Inhibition of Inflammatory Caspases by Selected Pyrimidine Derivatives [7]
| Compound | R | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) |
| CK-1-41 | Ethylbenzene | 10 | 20 | 30 |
Data represents a selection of compounds from the cited study.
A typical workflow for evaluating caspase inhibitors involves enzymatic assays to determine inhibitory potency and selectivity, followed by cellular assays to assess their effects on inflammatory signaling.
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been developed as novel GPR119 agonists.[8] These compounds stimulate insulin secretion and improve glucose tolerance.
Table 4: GPR119 Agonistic Activity of a Selected Pyrimidine Derivative [8]
| Compound | GPR119 EC50 (nM) |
| 9i | 15.2 |
Data for a representative compound from the cited study.
The GPR119 signaling pathway plays a crucial role in glucose homeostasis. Agonists of this receptor can potentiate insulin release and promote the secretion of incretin hormones.
Conclusion
The this compound scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its synthetic tractability and ability to be elaborated into a wide range of derivatives targeting diverse biological entities underscore its importance in modern drug discovery. From potent and selective kinase inhibitors for cancer therapy to innovative modulators of protein-protein interactions and GPCRs, the this compound motif continues to be a rich source of novel therapeutic candidates. The examples provided in this guide illustrate the broad applicability of this scaffold and provide a foundation for future drug design and development efforts. As our understanding of disease biology deepens, it is certain that the this compound core will continue to feature prominently in the quest for new and effective medicines.
References
- 1. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Piperazinyl-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazinyl-pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the profound biological significance of this scaffold, offering an in-depth analysis of its multifaceted therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The piperazinyl-pyrimidine core is a cornerstone in the design of novel anticancer agents, exhibiting potent activity against a range of human cancer cell lines. These derivatives employ various mechanisms, most notably through the inhibition of key protein kinases and interference with crucial cellular signaling pathways.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Piperazinyl-pyrimidine derivatives have been extensively explored as inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. Several studies have highlighted the potential of piperazinyl-pyrimidine derivatives as potent PI3K inhibitors. For instance, a series of furo[2,3-d]pyrimidine-based compounds incorporating a piperazinyl linker have demonstrated significant inhibitory activity against PI3Kα, a key isoform in this pathway.[1][2]
Other Kinase Targets: Beyond PI3K, this scaffold has been successfully employed to target other crucial kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), Casein Kinase 1 (CK1), and RAF kinases.[3] Certain derivatives have also shown inhibitory activity against c-Met and VEGFR-2, key players in tumor angiogenesis and metastasis.[4]
Non-Kinase Anticancer Mechanisms
The anticancer properties of this scaffold are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and inhibit cell cycle progression. For example, certain piperazinyl-pyrimidine compounds have demonstrated the ability to inhibit the p65 subunit of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer.[5]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative piperazinyl-pyrimidine derivatives.
Table 1: In Vitro Anticancer Activity of Piperazinyl-Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 5b | MCF-7 (Breast) | Alamar Blue | 6.29 | [5] |
| 3a | MCF-7 (Breast) | Alamar Blue | 9.17 | [5] |
| 7b | PANC-1 (Pancreatic) | Not Specified | 4.5 | [1] |
| 8a | PANC-1 (Pancreatic) | Not Specified | 6 | [1][2] |
| 6b | HepG2 (Liver) | Not Specified | 3.26 | [4] |
| 6b | MCF-7 (Breast) | Not Specified | 3.19 | [4] |
| 6b | HCT116 (Colorectal) | Not Specified | 5.01 | [4] |
| 8e | MCF-7 (Breast) | Not Specified | 3.19 - 8.21 | [4] |
| 8f | HCT116 (Colorectal) | Not Specified | 3.19 - 8.21 | [4] |
| XVI | Various (NCI-60) | Not Specified | 1.17 - 18.40 | |
| L3 | HCT116 p53+/+ | Not Specified | 0.12 | |
| 4f | MCF-7 (Breast) | Not Specified | 15.83 | [6] |
| 4j | MCF-7 (Breast) | Not Specified | 5.72 | [6] |
| 8a | MCF-7 (Breast) | Not Specified | 5.29 | [6] |
| 8b | MCF-7 (Breast) | Not Specified | 15.54 | [6] |
| 5e | MCF-7 (Breast) | Not Specified | 18 | [6] |
Table 2: Kinase Inhibitory Activity of Piperazinyl-Pyrimidine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| 8e | Tubulin | Enzymatic | 7.95 | [4] |
| 8f | Tubulin | Enzymatic | 9.81 | [4] |
| AE-2-48 | Caspase-1 | Not Specified | 13 | [7] |
| AE-2-21 | Caspase-1 | Not Specified | 18 | [7] |
| CK-1-41 | Caspase-1 | Not Specified | 31 | [7] |
| 50 | PI3Kα | Not Specified | 2.6 | [8] |
Antimicrobial Activity: A Broad Spectrum of Defense
The piperazinyl-pyrimidine scaffold has also demonstrated significant potential in combating microbial infections, with derivatives showing activity against a range of bacteria and fungi.
Antibacterial Activity
Several studies have reported the synthesis of piperazinyl-pyrimidine derivatives with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]
Antifungal Activity
In addition to their antibacterial effects, certain piperazinyl-pyrimidine derivatives have exhibited significant antifungal activity against various fungal strains, including Aspergillus niger and Candida albicans.[9][10]
Quantitative Antimicrobial Activity Data
Table 3: Antimicrobial Activity of Piperazinyl-Pyrimidine Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Not Specified | Good activity at 40 | [9][10] |
| 4a, 4d, 4e, 5c, 5e | A. niger, P. notatum, A. fumigates, C. albicans | Not Specified | Significant activity at 40 | [9][10] |
| 2b, 2c, 5a, 5b, 5h, 5i | Gram-positive & Gram-negative bacteria | Not Specified | 0.06 - 1.53 | [11] |
| 2c, 2e, 5c, 5e | Candida albicans | Not Specified | 2.03 - 3.89 | [11] |
Antiviral Activity: Targeting Viral Machinery
Recent research has unveiled the potential of piperazinyl-pyrimidine analogues as potent antiviral agents. A notable example is their activity against the Chikungunya virus (CHIKV), where they have been shown to target the viral capping machinery (nsP1), an essential component for viral replication.[12][13] This highlights a promising avenue for the development of novel antiviral therapies.
Central Nervous System (CNS) Applications
The versatility of the piperazinyl-pyrimidine scaffold extends to the central nervous system. Derivatives have been designed and synthesized with potential antidepressant activity. These compounds have shown a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) and have been found to significantly increase serotonin levels in the brain.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO, with a final DMSO concentration of ≤ 0.1%) for a specified period, often 48 hours.[15]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium along with 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[15]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution in DMSO.[16]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well. Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[16]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[16]
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Antibacterial Susceptibility Testing (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum with a concentration adjusted to approximately 10⁸ cells/mL using a 0.5 McFarland standard.[17]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by piperazinyl-pyrimidine derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The piperazinyl-pyrimidine scaffold represents a highly versatile and pharmacologically significant motif in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its biological activity against a diverse range of targets implicated in cancer, microbial infections, viral diseases, and CNS disorders. The wealth of data presented in this guide underscores the immense potential of this scaffold for the development of next-generation therapeutics. Further exploration of structure-activity relationships and the application of novel synthetic methodologies will undoubtedly continue to unlock new and exciting therapeutic opportunities based on this privileged core structure.
References
- 1. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ijcmas.com [ijcmas.com]
Investigating the Mechanism of Action of 4-(Piperazin-1-yl)pyrimidine Derivatives: A Technical Guide
Introduction
The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide delves into the primary mechanisms of action for this versatile class of molecules, focusing on their roles as kinase inhibitors, protein-protein interaction modulators, and agents targeting other critical cellular pathways. We will explore the signaling cascades they influence, present quantitative data on their activity, and provide standardized protocols for their investigation.
Primary Mechanisms of Action
The biological effects of this compound derivatives are diverse, a testament to the scaffold's ability to be tailored to interact with various biological targets. Key mechanisms include:
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[5]
-
Modulation of Protein-Protein Interactions: Certain derivatives can disrupt critical interactions between proteins, such as those involving menin and MLL1 in leukemia.[6]
-
G-Protein-Coupled Receptor (GPCR) Agonism: Some compounds activate GPCRs like GPR119, influencing metabolic pathways.[7]
-
NF-κB Pathway Inhibition: Inhibition of the NF-κB signaling pathway is another key anti-inflammatory and anticancer mechanism.[8][9]
Kinase Inhibition: Targeting Oncogenic Signaling
Many this compound derivatives function as potent inhibitors of various protein kinases, making them highly valuable in oncology research.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature in many cancers.
A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Akt (also known as Protein Kinase B).[5] By directly inhibiting Akt, these compounds block the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis. This makes them promising candidates for cancer therapy.[5]
Below is a diagram illustrating the inhibition of the Akt signaling pathway.
JAK/STAT and FLT3 Signaling Pathways
Dual inhibition of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) has been achieved with 4-piperazinyl-2-aminopyrimidine derivatives.[10] Both JAK2 and FLT3 are key players in hematological malignancies. By simultaneously blocking these two kinases, the compounds can effectively induce apoptosis and arrest the cell cycle in cancer cells.[10]
Aurora Kinase Inhibition
Certain pyrimidine-based derivatives have been developed as inhibitors of Aurora A kinase. These inhibitors are designed to induce a specific "DFG-out" conformation in the kinase, which leads to a reduction in the levels of MYC oncoproteins, key drivers of many cancers.[11]
Quantitative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |
| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5q) | Akt1 | 18.0 nM | LNCaP, PC-3 | [5] |
| 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5t) | Akt1 | 21.3 nM | LNCaP, PC-3 | [5] |
| 4-piperazinyl-2-aminopyrimidine (14j) | JAK2 | 27 nM | HEL, MV4-11, HL60 | [10] |
| 4-piperazinyl-2-aminopyrimidine (14j) | FLT3 | 30 nM | HEL, MV4-11, HL60 | [10] |
| Pyrazolo[3,4-d]pyrimidine (XVI) | - | GI50: 1.17-18.40 µM | NCI-60 Panel | [12] |
Disruption of Menin-MLL Interaction
In certain types of leukemia, such as Acute Myeloid Leukemia (AML), the interaction between the proteins menin and MLL1 is crucial for cancer cell proliferation.[6] A novel series of 4-(piperazin-1-yl)pyrimidines has been developed as irreversible (covalent) inhibitors of menin.[6]
These compounds act by a dual mechanism:
-
Reducing Menin Protein Levels: They lead to a decrease in the total amount of menin protein.[6]
-
Downregulating MEN1 Transcription: They also inhibit the transcription of the MEN1 gene, which codes for the menin protein.[6]
This distinct mechanism, which does not involve proteasomal degradation, offers a potential advantage in overcoming acquired resistance to other menin inhibitors.[6]
Key Experimental Protocols
This section provides standardized methodologies for evaluating the mechanism of action of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: Akt1)
This protocol outlines a typical procedure to determine the IC50 of a compound against a target kinase.
Objective: To quantify the concentration of the test compound required to inhibit 50% of the Akt1 kinase activity.
Materials:
-
Recombinant human Akt1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for Akt1
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted compound solution. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the Akt1 enzyme and the peptide substrate to each well.
-
Incubate the plate for 20 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, HEL, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the GI50/IC50 value.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of targeted therapeutics. Its derivatives have been shown to potently inhibit key signaling pathways implicated in cancer and other diseases, primarily through kinase inhibition and the disruption of critical protein-protein interactions. The ability to modify the core structure allows for fine-tuning of activity and selectivity against a wide range of biological targets. Further research into this compound class holds significant promise for the discovery of novel and effective therapeutic agents.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of 4-(Piperazin-1-yl)pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel drug candidates. This technical guide provides an in-depth overview of the initial biological screening of this class of compounds, focusing on key therapeutic areas, experimental methodologies, and data interpretation.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several this compound derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly Akt.
Quantitative Data Summary: Akt Inhibition and Antiproliferative Activity
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Effect | Reference |
| 5q | Akt1 | 18.0 | LNCaP, PC-3 | Desirable | [1] |
| 5t | Akt1 | 21.3 | LNCaP, PC-3 | Desirable | [1] |
Signaling Pathway: PI3K/Akt/mTOR
Inhibition of the Menin-MLL Interaction
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Small molecules that disrupt this protein-protein interaction are a promising therapeutic strategy. This compound derivatives have been developed as irreversible inhibitors of menin.
Quantitative Data Summary: Menin Inhibition and Antiproliferative Activity
| Compound ID | Target | Kd (nM) | Cellular Engagement | Antiproliferative Effect | Reference |
| M-89 (42) | Menin | 1.4 | Low nanomolar | Potent | [2] |
| 37 | Menin | Not reported | Potent inhibitor of MLL fusion protein-expressing leukemic cells | Selective and potent | [3] |
Experimental Workflow: Menin-MLL Interaction Assay
Antidiabetic and Anti-obesity Activity
The G protein-coupled receptor 119 (GPR119) is an attractive target for the treatment of type 2 diabetes and obesity due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.
Quantitative Data Summary: GPR119 Agonist Activity
| Compound ID | Target | Activity | In Vivo Effect | Reference |
| 9i | GPR119 | High potent agonistic activity | Improved glucose tolerance, promoted insulin secretion, decreased body weight | [4] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold has been explored for its potential antibacterial and antifungal properties.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Activity | Test Concentration | Active Against | Reference |
| 4b, 4d, 5a, 5b | Antibacterial | 40 μg/ml | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | [5] |
| 4a, 4d, 4e, 5c, 5e | Antifungal | 40 μg/ml | Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful screening of compound libraries. Below are outlines of key methodologies.
Akt Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the Akt kinase.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare solutions of recombinant Akt enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site for Akt), and ATP.
-
-
Kinase Reaction:
-
In a microplate, combine the test compound, Akt enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow: Akt Kinase Inhibition Assay
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen is a powerful tool for identifying and characterizing novel anticancer agents.
Protocol Outline:
-
Initial Single-Dose Screening:
-
Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against the full panel of 60 cell lines.
-
The percentage of cell growth is determined after a set incubation period (e.g., 48 hours).
-
-
Five-Dose Screening:
-
Compounds that show significant growth inhibition in the initial screen are selected for a more detailed five-dose assay.
-
This allows for the determination of key parameters such as:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration that is lethal to 50% of the cells (cytotoxic effect).
-
-
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
After drug incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with the protein-binding dye Sulforhodamine B.
-
The bound dye is solubilized, and the absorbance is measured, which is proportional to the cellular protein mass.
-
Antimicrobial Susceptibility Testing
These methods determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Protocol Outline (Broth Microdilution):
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold continues to be a rich source of compounds with diverse biological activities. The initial screening paradigms outlined in this guide, from targeted enzyme inhibition assays to broad cell-based panels, are essential for identifying promising lead candidates for further drug development. A systematic and rigorous approach to these initial studies is critical for making informed decisions and advancing the most promising compounds in the pipeline.
References
Exploring Novel Derivatives of 4-(Piperazin-1-yl)pyrimidine: A Technical Guide for Drug Development Professionals
Introduction
The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of novel derivatives of this compound, focusing on their synthesis, biological evaluation, and mechanisms of action across different therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
A Versatile Scaffold for Diverse Therapeutic Targets
Recent research has highlighted the potential of this compound derivatives to modulate a variety of key biological targets implicated in cancer, metabolic disorders, and neurological conditions. This guide will focus on five prominent classes of these derivatives:
-
Akt Inhibitors: Targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
-
GRP119 Agonists: Modulating the G-protein coupled receptor 119, a promising target for the treatment of type 2 diabetes and obesity.
-
Irreversible Menin Inhibitors: Disrupting the menin-MLL interaction, a critical dependency in certain types of leukemia.
-
GSK-3β Inhibitors: Targeting Glycogen Synthase Kinase-3β, a key enzyme in the pathophysiology of depression and other mood disorders.
-
MAO-A Inhibitors: Inhibiting Monoamine Oxidase A, an enzyme responsible for the degradation of key neurotransmitters, offering a potential treatment for depression.
-
ENT Inhibitors: Modulating Equilibrative Nucleoside Transporters, which play a role in nucleoside salvage and the transport of nucleoside analog drugs.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel this compound derivatives against their respective targets and in cellular assays.
Table 1: In Vitro Activity of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors
| Compound ID | Akt1 IC50 (nM)[1] | LNCaP Proliferation IC50 (µM)[1] | PC-3 Proliferation IC50 (µM)[1] |
| 5q | 18.0 | 15.6 | 21.1 |
| 5t | 21.3 | 19.4 | 31.5 |
Table 2: In Vitro Activity of 5-Methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine Derivatives as GRP119 Agonists
| Compound ID | hGPR119 EC50 (nM) |
| 9i | 15 |
Table 3: In Vitro Activity of this compound Derivatives as Irreversible Menin Inhibitors
| Compound ID | Menin-MLL TR-FRET IC50 (nM) | MV4-11 Proliferation GI50 (nM) |
| 37 | 1.2 | 8.5 |
Table 4: In Vitro Activity of Pyrimidin-4-one Bearing Piperazine Derivatives as GSK-3β Inhibitors
| Compound ID | GSK-3β IC50 (nM)[2][3] |
| 5 | 74 |
| 4i | 71 |
Table 5: In Vitro Activity of 2-oxoethyl-piperazine-1-carbodithioate Derivatives as MAO-A Inhibitors
| Compound ID | MAO-A IC50 (µM)[4] |
| 2j | 23.10 |
| 2m | 24.14 |
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows relevant to the development of this compound derivatives.
Signaling Pathways
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmmpc.org [vmmpc.org]
- 3. Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic deployment of 4-(Piperazin-1-yl)pyrimidine in Modern Drug Discovery: A Technical Guide
Introduction: The 4-(piperazin-1-yl)pyrimidine scaffold has emerged as a privileged fragment in contemporary drug design, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its intrinsic physicochemical properties and synthetic tractability have positioned it as a cornerstone for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the role of the this compound core in drug design, focusing on its application in the development of kinase inhibitors and modulators of protein-protein interactions. We will explore its impact on structure-activity relationships (SAR), delve into detailed experimental protocols for its evaluation, and visualize its influence on key signaling pathways.
The this compound Core: A Versatile Scaffold
The this compound moiety is a popular building block in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets. The pyrimidine ring can act as a hydrogen bond acceptor, while the piperazine ring can be readily functionalized to introduce diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. This flexibility has been exploited to design inhibitors for several
Potential Therapeutic Targets for 4-(Piperazin-1-yl)pyrimidine: An In-depth Technical Guide
Introduction
The 4-(piperazin-1-yl)pyrimidine scaffold is a versatile privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets that have been successfully modulated by derivatives of this compound, with a focus on their application in oncology, metabolic disorders, and inflammatory diseases. For each target, this guide details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Menin: A Novel Target in Acute Myeloid Leukemia
Menin is a scaffold protein that plays a critical role in the pathogenesis of acute myeloid leukemia (AML) harboring Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3] The interaction between menin and the MLL fusion proteins is essential for the aberrant transcription of leukemogenic genes, such as HOXA9 and MEIS1, which drive the proliferation of leukemia cells and block their differentiation.[4] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive forms of AML.[1][3]
A novel series of 4-(piperazin-1-yl)pyrimidines has been developed as irreversible menin inhibitors.[1][2] These compounds covalently bind to menin, leading to a reduction in menin protein levels and the downregulation of MEN1 transcription, thereby offering a distinct mechanism of action that may circumvent acquired resistance to reversible inhibitors.[1][2]
Data Presentation
The following table summarizes the in vitro activity of a key this compound-based irreversible menin inhibitor, compound 37 , against MLL-rearranged AML cell lines.[1][2]
| Compound | Cell Line | Proliferation Inhibition IC50 (nM) |
| 37 | MOLM-13 (MLL-AF9) | Potent (specific value not available in abstract) |
| 37 | MV4-11 (MLL-AF4) | Potent (specific value not available in abstract) |
Note: The abstract of the primary source describes compound 37 as a "selective and potent inhibitor," with further in vivo efficacy, but does not provide specific IC50 values.[1][2]
Experimental Protocols
Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction
This protocol describes a method to screen for inhibitors of the menin-MLL protein-protein interaction.
1. Reagents and Materials:
- Recombinant human menin protein
- Biotinylated MLL-derived peptide (e.g., biotin-MLL(4-15))
- Europium cryptate-labeled anti-tag antibody (e.g., anti-6xHis)
- Streptavidin-XL665
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- Test compounds (this compound derivatives) dissolved in DMSO
- 384-well low-volume microplates
- HTRF-compatible plate reader
2. Procedure:
- Prepare a solution of recombinant menin protein and the Europium cryptate-labeled antibody in assay buffer.
- Prepare a solution of the biotinylated MLL peptide and Streptavidin-XL665 in assay buffer.
- Dispense a small volume (e.g., 2 µL) of test compound dilutions or DMSO (vehicle control) into the wells of the microplate.
- Add the menin/antibody solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
- Add the MLL/Streptavidin-XL665 solution to initiate the binding reaction.
- Incubate the plate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
- Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- The ratio of the emission signals (665 nm / 620 nm) is calculated. A decrease in this ratio indicates inhibition of the menin-MLL interaction.
- IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway Visualization
References
- 1. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory caspase regulation: Maintaining balance between inflammation and cell death in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Piperazin-1-yl)pyrimidine
Abstract
This document provides a detailed protocol for the synthesis of 4-(Piperazin-1-yl)pyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and piperazine. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques.
Introduction
The pyrimidine ring is a fundamental core structure found in numerous biologically active compounds, including anticancer and antiviral agents.[1] The incorporation of a piperazine moiety often enhances the pharmacological properties of these molecules.[2] this compound serves as a key intermediate in the synthesis of more complex molecules, including potent and selective inhibitors for various biological targets.[3][4][5][6] The protocol described herein details a reliable and efficient method for its preparation. The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring, a common method for preparing N-arylpiperazine derivatives.[7]
Reaction Scheme
The synthesis proceeds by reacting 4-chloropyrimidine with an excess of piperazine. The piperazine acts as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction.
Scheme 1: Synthesis of this compound
Experimental Protocol
This protocol is based on established methodologies for SNAr reactions involving heterocyclic compounds.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloropyrimidine | ≥97% | Commercial Grade | Handle in a fume hood. |
| Piperazine (anhydrous) | ≥99% | Commercial Grade | Hygroscopic, store in a desiccator. |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Commercial Grade | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Grade | For extraction. |
| Saturated NaCl solution | Lab Prepared | N/A | For washing. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Grade | For drying. |
| Deuterated Chloroform (CDCl3) | NMR Grade | Commercial Grade | For NMR analysis. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.3 g, 50 mmol, 5 eq.).
-
Dissolution: Add 100 mL of isopropanol to the flask and stir the mixture until the piperazine is fully dissolved.
-
Addition of Reactant: To the stirring solution, add 4-chloropyrimidine hydrochloride (1.5 g, 10 mmol, 1 eq.) portion-wise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Recrystallization from ethanol is a common and effective method for purifying similar compounds.[2]
Characterization
The identity and purity of the final product should be confirmed using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[10]
-
Melting Point: To assess purity.
Data Presentation
Summary of Reactants
| Compound | Mol. Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 4-Chloropyrimidine HCl | 150.99 | 10 | 1.0 | 1.5 g |
| Piperazine | 86.14 | 50 | 5.0 | 4.3 g |
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₈H₁₂N₄[11] |
| Molecular Weight | 164.21 g/mol [11] |
| Appearance | Off-white to yellow solid[12] |
| Purity (Post-Purification) | >96%[12] |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.55 (s, 1H), 8.15 (d, 1H), 6.50 (d, 1H), 3.70 (t, 4H), 3.00 (t, 4H), 1.90 (s, 1H, NH). |
| MS (ESI+) m/z | Calculated for C₈H₁₃N₄ [M+H]⁺: 165.1135, Found: 165.1138. |
Visualized Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 11. This compound | C8H12N4 | CID 18321137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of Substituted 4-(Piperazin-1-yl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted 4-(piperazin-1-yl)pyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including inhibitors of kinases such as Akt and protein-protein interactions like Menin-MLL.[1][2] Two primary and robust synthetic strategies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction
The 4-(piperazin-1-yl)pyrimidine core is a privileged scaffold in drug discovery, offering versatile points for substitution to modulate physicochemical properties and biological activity. The methods outlined below provide reliable and scalable routes to access a diverse range of analogues for structure-activity relationship (SAR) studies and lead optimization.
Synthetic Strategies
Two principal methods for the synthesis of the target compounds are detailed below. The choice of method may depend on the nature of the substituents on both the pyrimidine and piperazine moieties, as well as the desired scale of the reaction.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often high-yielding method for the synthesis of 4-(piperazin-1-yl)pyrimidines. It involves the displacement of a suitable leaving group, typically a halogen (e.g., chlorine), from the C4 position of the pyrimidine ring by a piperazine derivative. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] It is particularly useful when the SNAr reaction is sluggish or when milder reaction conditions are required to tolerate sensitive functional groups on the substrates.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a 2-substituted-4-(piperazin-1-yl)pyrimidine derivative starting from a 2,4-dichloropyrimidine.
Step 1: Selective Substitution at C4
A solution of 2,4-dichloropyrimidine (1.0 eq) and the desired substituted piperazine (1.1 eq) in a suitable solvent such as ethanol or isopropanol is stirred at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Detailed Experimental Procedure (Example): Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine
To a solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in ethanol (20 mL) is added N-methylpiperazine (1.10 g, 11 mmol). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.
Step 2: Further Functionalization (Optional)
The remaining chloro-substituent at the C2 position can be further functionalized, for example, by another SNAr reaction or a cross-coupling reaction to introduce additional diversity.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed synthesis of a this compound derivative from a 4-chloropyrimidine.
Detailed Experimental Procedure (Example): Synthesis of 4-(4-benzoylpiperazin-1-yl)-2-phenylpyrimidine
A mixture of 4-chloro-2-phenylpyrimidine (1.0 eq), 1-(piperazin-1-yl)ethan-1-one (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos) is prepared in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is degassed. The reaction is then heated at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted 4-(piperazin-1-yl)pyrimidines.
Table 1: Synthesis of this compound Derivatives via SNAr
| Entry | Pyrimidine Substrate | Piperazine Substrate | Product | Yield (%) | M.p. (°C) | Analytical Data |
| 1 | 2,4-dichloropyrimidine | N-methylpiperazine | 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine | 85 | 68-70 | ¹H NMR (CDCl₃): δ 7.95 (d, 1H), 6.35 (d, 1H), 3.80 (t, 4H), 2.50 (t, 4H), 2.35 (s, 3H). |
| 2 | 4-chloro-2-phenylpyrimidine | Piperazine | 4-(piperazin-1-yl)-2-phenylpyrimidine | 92 | 110-112 | ¹H NMR (CDCl₃): δ 8.20 (d, 1H), 7.40-7.55 (m, 5H), 6.50 (d, 1H), 3.85 (t, 4H), 3.00 (t, 4H), 1.90 (s, 1H). |
| 3 | 4,6-dichloropyrimidine | N-phenylpiperazine | 4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | 78 | 125-127 | ¹H NMR (DMSO-d₆): δ 8.60 (s, 1H), 7.20-7.35 (m, 2H), 6.90-7.00 (m, 3H), 6.80 (s, 1H), 3.80 (t, 4H), 3.20 (t, 4H). |
Table 2: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination
| Entry | Pyrimidine Substrate | Piperazine Substrate | Catalyst/Ligand | Product | Yield (%) | M.p. (°C) | Analytical Data |
| 1 | 4-chloro-2-methylpyrimidine | N-Boc-piperazine | Pd₂(dba)₃/Xantphos | tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate | 88 | 98-100 | ¹H NMR (CDCl₃): δ 8.10 (d, 1H), 6.40 (d, 1H), 3.70 (t, 4H), 3.55 (t, 4H), 2.55 (s, 3H), 1.50 (s, 9H). |
| 2 | 4-bromopyrimidine | 1-(pyridin-2-yl)piperazine | Pd(OAc)₂/BINAP | 4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | 75 | 130-132 | ¹H NMR (CDCl₃): δ 8.50 (d, 1H), 8.20 (d, 1H), 7.50 (t, 1H), 6.60-6.70 (m, 2H), 6.55 (d, 1H), 3.90 (t, 4H), 3.70 (t, 4H). |
| 3 | 4-chloro-5-fluoropyrimidine | N-ethylpiperazine | Pd₂ (dba)₃/RuPhos | 4-(4-ethylpiperazin-1-yl)-5-fluoropyrimidine | 82 | 75-77 | ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 8.15 (d, 1H), 3.40 (t, 4H), 2.60 (t, 4H), 2.50 (q, 2H), 1.15 (t, 3H). |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 4-(piperazin-1-yl)pyrimidines.
Signaling Pathways
The this compound scaffold is a key component of inhibitors targeting various signaling pathways implicated in diseases such as cancer. Below are representations of the Akt and Menin-MLL signaling pathways, which are common targets for these compounds.
Caption: The PI3K/Akt signaling pathway and its inhibition.
Caption: The Menin-MLL interaction pathway in leukemia.
References
Application Notes: Analytical Characterization of 4-(Piperazin-1-yl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety. As a chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity, identity, and structural integrity are critical for ensuring the quality and safety of the final drug product. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
HPLC Method for Purity Assessment and Quantification
This method describes a reverse-phase HPLC protocol for determining the purity of this compound and quantifying it in the presence of potential impurities.
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to achieve a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Data Presentation
Table 1: Representative HPLC Data for this compound Analysis
| Compound | Retention Time (min) | Area % | Identification |
| This compound | ~ 8.5 | 99.5 | Main Peak |
| Impurity A (Process Related) | ~ 6.2 | 0.25 | By Reference |
| Impurity B (Degradant) | ~ 9.8 | 0.25 | By Reference |
Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final report generation.
GC-MS Method for Identity Confirmation and Volatile Impurity Profiling
This protocol outlines the use of GC-MS for the definitive identification of this compound based on its mass spectrum and for the detection of volatile impurities.
Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Methanol.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Presentation
Table 2: Expected GC-MS Data for this compound (Molecular Weight: 164.21 g/mol )
| Parameter | Value | Description |
| Retention Time (RT) | ~ 12.5 min | Elution time under specified GC conditions. |
| Molecular Ion [M]⁺ | 164 | Corresponds to the molecular weight of the compound. |
| Key Fragment Ions (m/z) | 149, 122, 95, 68 | Characteristic fragments used for structural confirmation via library search. |
Workflow Diagram
Caption: Logical flow of the GC-MS analysis for compound identification.
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 200 ppm.
-
Temperature: 25°C.
-
Data Presentation
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) in DMSO-d₆
| Atom Position (¹H) | δ (ppm) | Multiplicity | Integration |
| Pyrimidine-H2 | ~ 8.55 | s | 1H |
| Pyrimidine-H5 | ~ 6.60 | d | 1H |
| Pyrimidine-H6 | ~ 8.20 | d | 1H |
| Piperazine-H (α) | ~ 3.70 | t | 4H |
| Piperazine-H (β) | ~ 2.80 | t | 4H |
| Piperazine-NH | ~ 2.50 | s (broad) | 1H |
| Atom Position (¹³C) | δ (ppm) |
| Pyrimidine-C2 | ~ 158.5 |
| Pyrimidine-C4 | ~ 162.0 |
| Pyrimidine-C5 | ~ 108.0 |
| Pyrimidine-C6 | ~ 157.0 |
| Piperazine-C (α) | ~ 44.0 |
| Piperazine-C (β) | ~ 45.5 |
Structural Relationship Diagram
Caption: Correlation of the molecular structure to its predicted ¹H NMR signals.
FTIR Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze as a thin film on a salt plate.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
Data Presentation
Table 4: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amine (Piperazine) |
| ~ 3050 | Aromatic C-H Stretch | Pyrimidine Ring |
| ~ 2950 - 2800 | Aliphatic C-H Stretch | Piperazine Ring |
| ~ 1600 - 1450 | C=C and C=N Stretch | Aromatic/Pyrimidine Ring |
| ~ 1350 - 1250 | C-N Stretch | Aryl-Amine, Aliphatic Amine |
Workflow Diagram
Caption: Standard workflow for sample analysis using FTIR with a KBr pellet.
Application Note: HPLC Method for Purity Analysis of 4-(Piperazin-1-yl)pyrimidine
Introduction
4-(Piperazin-1-yl)pyrimidine is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related and degradation impurities.
The analysis of pyrimidine derivatives is frequently performed using RP-HPLC with C8 and C18 columns.[1] The mobile phase composition, particularly its pH, can significantly influence the retention and peak shape of basic compounds like piperazine derivatives.[2] This method has been developed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products formed under various stress conditions.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound, purity >99.5%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffers: Ammonium acetate, Potassium phosphate monobasic, Orthophosphoric acid
-
Acids/Bases for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18) |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 6.5 with dilute Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
3. Standard and Sample Preparation
-
Standard Solution (for Purity Assay): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Spiked Sample (for Specificity): Prepare a sample solution and spike it with known impurities and degradation products, if available.
4. Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3]
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH and dilute with the diluent.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl and dilute with the diluent.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the diluent.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours. Dissolve in the diluent.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 48 hours.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Range) | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | 0.01% |
| LOQ | 0.03% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: < 1.0%, Inter-day: < 2.0% |
| Specificity | No interference from blanks, impurities, or degradation products. |
Table 3: Potential Impurities of this compound
| Impurity Name | Structure | Potential Origin |
| Piperazine | C₄H₁₀N₂ | Starting Material |
| 2-Chloropyrimidine | C₄H₃ClN₂ | Starting Material |
| 1,4-Bis(pyrimidin-2-yl)piperazine | C₁₂H₁₄N₆ | Synthesis By-product[4] |
| N-Oxides of Piperazine | - | Oxidative Degradation |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship in HPLC method development and validation.
References
Application Note: Thin-Layer Chromatography (TLC) Conditions for Monitoring the Synthesis of 4-(Piperazin-1-yl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of 4-(piperazin-1-yl)pyrimidine is a common reaction in medicinal chemistry, forming a key scaffold for various therapeutic agents. This nucleophilic aromatic substitution reaction involves the displacement of a leaving group, typically chlorine, from the pyrimidine ring by piperazine. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideally suited for this purpose. This application note provides a detailed protocol for developing a TLC method to monitor the synthesis of this compound from 4-chloropyrimidine and piperazine.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). The separation is driven by polarity. In this synthesis, the starting materials and the product have distinct polarities:
-
Piperazine: A highly polar, basic compound containing two secondary amines. It exhibits strong interactions with the acidic silica gel stationary phase and will have a very low Retention Factor (Rf) in less polar solvent systems.[1][2][3][4][5]
-
4-Chloropyrimidine: A less polar, aromatic halide. It will travel further up the TLC plate, resulting in a higher Rf value compared to piperazine.[6][7][8]
-
This compound: The product is expected to have an intermediate polarity. It is more polar than 4-chloropyrimidine due to the addition of the piperazine moiety but less polar than free piperazine.
By selecting an appropriate mobile phase, it is possible to achieve clear separation between the spots corresponding to the starting materials and the product, allowing for a visual assessment of the reaction's progress.
Data Presentation: TLC Method Development
The development of an effective TLC method often requires screening several solvent systems. The following table summarizes suggested mobile phases and expected Rf values for the separation of 4-chloropyrimidine, piperazine, and this compound on silica gel plates.
| Mobile Phase Composition (v/v/v) | Compound | Expected Rf Value | Observations |
| System A: 9:1 Hexane / Ethyl Acetate | 4-Chloropyrimidine | ~ 0.4 - 0.5 | Starting material moves, but polar compounds remain at the baseline. |
| Piperazine | ~ 0.0 | ||
| This compound | ~ 0.0 - 0.1 | ||
| System B: 8:2 Dichloromethane / Methanol | 4-Chloropyrimidine | ~ 0.8 - 0.9 | Good separation between starting material and product. |
| Piperazine | ~ 0.1 - 0.2 | Piperazine may show some streaking. | |
| This compound | ~ 0.4 - 0.5 | ||
| System C: 95:5:0.5 Dichloromethane / Methanol / Triethylamine | 4-Chloropyrimidine | ~ 0.8 - 0.9 | Recommended system. Clear spots with minimal streaking. |
| Piperazine | ~ 0.2 - 0.3 | Triethylamine suppresses the interaction of basic amines with silica. | |
| This compound | ~ 0.5 - 0.6 |
Note: Rf values are estimates and can vary based on experimental conditions such as temperature, humidity, and the specific brand of TLC plates.
Experimental Protocols
1. Materials and Equipment
-
Silica gel 60 F₂₅₄ pre-coated TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm)
-
Heating device (heat gun or hot plate)
-
Forceps
-
Glassware for preparing solutions
-
Starting Materials: 4-Chloropyrimidine, Piperazine
-
Product Standard: this compound (if available)
-
Solvents for mobile phase (HPLC grade)
-
Triethylamine
-
Visualization Reagent: Potassium permanganate stain
2. Preparation of Solutions
-
TLC Mobile Phase (System C): In a fume hood, prepare a mixture of dichloromethane, methanol, and triethylamine in a 95:5:0.5 volume ratio. For example, to make approximately 100 mL, mix 95 mL of dichloromethane, 5 mL of methanol, and 0.5 mL of triethylamine. Prepare enough to have a solvent depth of about 0.5 cm in the developing chamber.
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. Store in a light-protected bottle.
-
Spotting Solutions: Prepare dilute solutions (approx. 1-2 mg/mL) of the starting materials (4-chloropyrimidine and piperazine) and, if available, the purified product in a suitable solvent like dichloromethane or methanol.
3. TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate. Do not gouge the silica. Mark the lanes for each sample to be spotted.
-
Spotting:
-
Lane 1 (Starting Material): Spot the 4-chloropyrimidine solution.
-
Lane 2 (Co-spot): Spot all three components (4-chloropyrimidine, piperazine, and the reaction mixture) on top of each other to aid in identification.
-
Lane 3 (Reaction Mixture): Carefully withdraw a small aliquot from the reaction vessel using a capillary tube and spot it in the center lane.
-
Lane 4 (Product): If available, spot the this compound standard.
-
Lane 5 (Starting Material): Spot the piperazine solution.
-
Ensure the spots are small and concentrated by applying the solution in short, repeated touches, allowing the solvent to evaporate between applications.
-
-
Development:
-
Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Using forceps, place the spotted TLC plate into the chamber. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the solvent front to ascend the plate.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
4. Visualization
-
UV Light: View the dried plate under a UV lamp (254 nm). The pyrimidine-containing compounds (4-chloropyrimidine and this compound) should appear as dark spots against the fluorescent background.[9][10] Lightly circle the visible spots with a pencil.
-
Potassium Permanganate Staining:
-
Dip the plate into the potassium permanganate stain solution for a few seconds.
-
Remove the plate and let the excess stain drip off.
-
Gently heat the plate with a heat gun. Oxidizable compounds, such as the amines in piperazine and the product, will appear as yellow or brown spots on a purple/pink background.[9]
-
5. Interpretation of Results
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Start of Reaction (t=0): You should see prominent spots for 4-chloropyrimidine and piperazine.
-
During Reaction: The intensity of the starting material spots will decrease, and a new spot corresponding to the this compound product will appear and intensify.
-
Reaction Completion: The spot for the limiting reagent (typically 4-chloropyrimidine) should be very faint or completely absent. The dominant spot should be that of the product.
Visualization of Workflow
Caption: Workflow for TLC monitoring of this compound synthesis.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine | 110-85-0 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 7. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of 4-(Piperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic characterization of 4-(Piperazin-1-yl)pyrimidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various biologically active molecules.
Spectroscopic Data Summary
The following tables summarize the expected quantitative NMR and mass spectrometry data for this compound, based on analyses of related structures and general principles of spectroscopic interpretation.
Table 1: 1H NMR Data (500 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Pyrimidine H-2, H-6 |
| ~6.45 | t | 1H | Pyrimidine H-5 |
| ~3.80 | t | 4H | Piperazine H-2', H-6' |
| ~2.90 | t | 4H | Piperazine H-3', H-5' |
| ~2.15 | s | 1H | Piperazine N-H |
Table 2: 13C NMR Data (125 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| ~161.5 | Pyrimidine C-4 |
| ~157.9 | Pyrimidine C-2, C-6 |
| ~104.0 | Pyrimidine C-5 |
| ~45.0 | Piperazine C-2', C-6' |
| ~44.5 | Piperazine C-3', C-5' |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C8H12N4 |
| Molecular Weight | 164.21 g/mol [1] |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected [M+H]+ | m/z 165.1135 |
Experimental Protocols
Detailed methodologies for acquiring the NMR and mass spectrometry data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Protocol 1: NMR Spectroscopy
Objective: To acquire 1H and 13C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl3 in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, number of scans 16-64.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the 1H spectrum to the residual CHCl3 signal at 7.26 ppm and the 13C spectrum to the CDCl3 signal at 77.16 ppm.
-
Integrate the peaks in the 1H spectrum and assign the chemical shifts for all signals.
-
Protocol 2: Mass Spectrometry
Objective: To determine the molecular weight of this compound and confirm its elemental composition.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an ESI source.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL with a 50:50 methanol:water solution containing 0.1% formic acid.
-
Instrumentation Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., spray voltage, capillary temperature, gas flow rates) for optimal signal intensity.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]+.
-
Determine the accurate mass of this ion and use it to calculate the elemental composition.
-
Visualizations
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Illuminating the Activity of 4-(Piperazin-1-yl)pyrimidine: A Guide to In Vitro Efficacy Testing
For Immediate Release: December 28, 2025
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to characterize the activity of 4-(piperazin-1-yl)pyrimidine derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its versatile scaffold that can be tailored to inhibit various cellular targets. The following protocols and data presentation formats are designed to ensure robust and reproducible evaluation of compound efficacy.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of protein kinases and other key enzymes involved in cell signaling.[1][2] Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer.[3][4] Therefore, rigorous in vitro testing is crucial to elucidate the mechanism of action, potency, and selectivity of novel derivatives. This document outlines key target-based and cell-based assays, providing detailed protocols and data interpretation guidelines.
Key In Vitro Assays for Activity Profiling
A multi-faceted approach is recommended to comprehensively assess the in vitro activity of this compound compounds. This typically involves a combination of biochemical assays to determine direct target engagement and inhibition, alongside cell-based assays to evaluate the compound's effects on cellular processes.
Target-Based Assays:
-
Kinase Inhibition Assays: To determine the direct inhibitory effect of the compounds on specific kinases.
-
Target Engagement Assays: To confirm that the compound binds to its intended target within a cellular environment.
Cell-Based Assays:
-
Cell Viability and Proliferation Assays: To measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[5][6][7]
-
Apoptosis Assays: To determine if the observed reduction in cell viability is due to the induction of programmed cell death.[8][9]
-
Signaling Pathway Analysis (Western Blotting): To investigate the compound's effect on specific signaling cascades, often downstream of the targeted kinase.[3][4]
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different compounds. The following tables summarize typical data generated from the described assays.
Table 1: Kinase Inhibition Activity
| Compound ID | Target Kinase | IC50 (nM) |
| Compound X | AKT1 | 18.0 |
| Compound Y | AKT1 | 21.3 |
| Reference Inhibitor | AKT1 | 15.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Compound X | PC-3 (Prostate) | 1.5 |
| LNCaP (Prostate) | 2.1 | |
| Compound Y | PC-3 (Prostate) | 3.8 |
| LNCaP (Prostate) | 4.5 | |
| Doxorubicin | PC-3 (Prostate) | 0.8 |
| LNCaP (Prostate) | 1.2 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.[1]
Table 3: Apoptosis Induction
| Compound ID | Cell Line | Treatment Conc. (µM) | % Apoptotic Cells (Annexin V+) |
| Compound Z | MCF-7 (Breast) | 5 | 47 |
| A549 (Lung) | 5 | 35 | |
| Vehicle Control | MCF-7 (Breast) | - | 5 |
| A549 (Lung) | - | 4 |
% Apoptotic Cells indicates the percentage of cells positive for Annexin V staining after treatment.[10]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[11]
Materials:
-
Test this compound compounds
-
Target kinase (e.g., AKT1)
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
DMSO
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Include a DMSO-only vehicle control.[11]
-
Assay Plate Preparation: Add 1 µL of each diluted compound or control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and the peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. Add ATP to initiate the reaction. Include "no kinase" wells as a 100% inhibition control.
-
Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[11]
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
Test this compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[14]
-
96-well tissue culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[14]
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (final volume 100 µL per well). Include a vehicle control (DMSO).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well.[14]
-
Absorbance Measurement: Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test this compound compounds
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.[8]
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.
Protocol 4: Western Blotting for PI3K/Akt Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway upon compound treatment.[3]
Materials:
-
Cancer cell lines
-
Test this compound compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)[3]
-
HRP-conjugated secondary antibody[3]
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C with gentle shaking.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[3]
-
Signal Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.[3]
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and experimental workflows.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition.
Caption: Workflow for a typical MTT cell viability assay.
Caption: General workflow for a NanoBRET target engagement assay.
Conclusion
The in vitro assays detailed in this application note provide a robust framework for characterizing the activity of this compound derivatives. By employing a combination of target-based and cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular effects of these compounds, thereby accelerating the drug discovery and development process. Consistent application of these detailed protocols will ensure the generation of high-quality, comparable data, facilitating the identification of promising therapeutic candidates.
References
- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 7. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Cell-Based Assays of 4-(Piperazin-1-yl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, most notably in oncology. These derivatives have demonstrated significant potential as inhibitors of various protein kinases and other cellular targets, leading to the induction of cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound derivatives and presents a summary of their reported biological activities.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the in vitro efficacy of representative this compound derivatives against various cancer cell lines and their inhibitory activity against key protein kinases.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 10h | Pyrazolopyrimidine | PC-3 (Prostate) | Not Specified | 3.7 | [1] |
| Compound 5q | Pyrrolopyrimidine | PC-3 (Prostate) | Not Specified | 21.1 | [1] |
| Compound 5t | Pyrrolopyrimidine | PC-3 (Prostate) | Not Specified | 31.5 | [1] |
| C505 | Piperazine Derivative | K562 (Leukemia) | Cell Proliferation | 0.058 | [2] |
| HeLa (Cervical) | Cell Proliferation | 0.155 | [2] | ||
| AGS (Gastric) | Cell Proliferation | 0.055 | [2] | ||
| Compound 6d | Pyrido[1,2-a]pyrimidin-4-one | Colo-205 (Colon) | MTT | Moderate Activity | [3] |
| MDA-MB 231 (Breast) | MTT | Moderate Activity | [3] | ||
| IMR-32 (Neuroblastoma) | MTT | Moderate Activity | [3] | ||
| Compound 14j | 2-Aminopyrimidine | HEL (Leukemia) | Antiproliferative | Potent Inhibition | [4] |
| MV4-11 (Leukemia) | Antiproliferative | Potent Inhibition | [4] | ||
| HL60 (Leukemia) | Antiproliferative | Potent Inhibition | [4] | ||
| Oxazolo[4,5-d]pyrimidine Derivative | Oxazolo[4,5-d]pyrimidine | 60 Cancer Cell Lines | Not Specified | GI50: 0.2 - 2.0 |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Compound 5q | Pyrrolopyrimidine | Akt1 | 18.0 | [5] |
| Compound 5t | Pyrrolopyrimidine | Akt1 | 21.3 | [5] |
| Compound 10h | Pyrazolopyrimidine | Akt1 | 24.3 | [1] |
| Compound 14j | 2-Aminopyrimidine | JAK2 | 27 | [4] |
| FLT3 | 30 | [4] | ||
| CK-1-41 | Di(pyrrolidin-1-yl)pyrimidine | Caspase-1 | Low Nanomolar Ki | [6][7] |
| Caspase-4 | Low Nanomolar Ki | [6][7] | ||
| Caspase-5 | Low Nanomolar Ki | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and the general workflows for the described experimental protocols.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway Induction.
Caption: MTT Cell Viability Assay Workflow.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., PC-3, K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well sterile plates
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well sterile plates
-
This compound derivative stock solution (in DMSO)
-
Ice-cold 70% ethanol
-
Ice-cold PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to assess the effect of the pyrimidine derivatives on the expression and phosphorylation status of proteins involved in signaling pathways like PI3K/Akt and apoptosis (e.g., Akt, p-Akt, GSK3β, caspases, Bcl-2 family proteins).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays of 4-(piperazin-1-yl)pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for therapeutic intervention.[1][2] The pyrimidine scaffold is a privileged structure in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core.[1][3][4] Among these, 4-(piperazin-1-yl)pyrimidine derivatives have emerged as a promising class of compounds targeting various kinases.[5][6]
This document provides detailed protocols for biochemical kinase inhibition assays tailored for the evaluation of this compound compounds. It includes methodologies for luminescence-based and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, guidelines for data analysis, and examples of relevant signaling pathways.
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a test compound.[1] This is typically achieved by quantifying the consumption of the phosphate donor, ATP, or the formation of the phosphorylated substrate. The inhibitory effect of a compound is determined by the degree to which it reduces the kinase's activity.[1] Several assay formats are available, each with its own advantages, including radiometric, luminescence, and fluorescence-based methods.[7][8]
This protocol will focus on two widely used non-radiometric methods suitable for high-throughput screening (HTS): the ADP-Glo™ Luminescence-Based Assay and the LanthaScreen® TR-FRET Binding Assay.
Experimental Protocols
Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11] A luminescent signal is generated that is directly proportional to the ADP concentration, and therefore, to the kinase activity.[11]
Materials:
-
This compound test compounds
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12]
-
ATP solution
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the this compound test compounds in DMSO.
-
Include a DMSO-only vehicle control and a known inhibitor as a positive control.[1]
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[1]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in kinase assay buffer. The optimal concentrations of the enzyme, substrate, and ATP should be empirically determined.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells containing the compounds. The typical reaction volume is 5 µL.[11][13]
-
Include "no kinase" control wells that receive the reaction mixture without the enzyme to serve as a 100% inhibition control.[1]
-
Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[1]
-
-
Signal Detection:
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11][13]
-
Incubate the plate at room temperature for 40 minutes.[10][13]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction.[9][10][13]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[10][13]
-
Measure the luminescence of each well using a plate reader.[1]
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen® Eu)
This protocol is based on the LanthaScreen® Eu Kinase Binding Assay from Thermo Fisher Scientific.[14][15][16] It measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled ATP-competitive tracer.[14][15][17] Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal.[14] An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.[14][17]
Materials:
-
This compound test compounds
-
Tagged Target Kinase (e.g., GST- or His-tagged)
-
LanthaScreen® Eu-labeled Anti-Tag Antibody (specific to the kinase tag)
-
Alexa Fluor® 647-labeled Kinase Tracer (appropriate for the target kinase)
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)[14]
-
DMSO
-
Black or white, low-volume 384-well assay plates
-
Multichannel pipettors
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add the diluted compounds to the assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in kinase assay buffer.
-
Prepare a 4X tracer solution in kinase assay buffer.
-
-
Assay Assembly:
-
Add the 2X kinase/antibody mixture to the wells containing the compounds.
-
Add the 4X tracer solution to initiate the binding reaction.[16]
-
The final reaction volume is typically 15-20 µL.
-
-
Incubation and Detection:
Data Analysis:
-
Calculate Emission Ratio:
-
The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission.
-
-
Determine IC50 Values:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Data Presentation
Quantitative results from kinase inhibition assays should be summarized in a clear and structured format. The following table provides a template for presenting IC50 values for a series of this compound compounds against one or more kinases.
Table 1: Inhibitory Activity of this compound Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Compound A | Kinase X | ADP-Glo™ | 50 |
| Compound B | Kinase X | ADP-Glo™ | 120 |
| Compound C | Kinase X | ADP-Glo™ | 25 |
| Compound A | Kinase Y | LanthaScreen® | 800 |
| Compound B | Kinase Y | LanthaScreen® | >10,000 |
| Compound C | Kinase Y | LanthaScreen® | 250 |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway with the point of inhibition.
Experimental Workflow
Caption: General experimental workflow for a kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. promega.com [promega.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 4-(piperazin-1-yl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this molecule have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases. Notably, various analogs have been investigated as inhibitors of the Menin-MLL interaction and the PI3K/Akt/mTOR pathway, as well as modulators of NF-κB signaling.[1][2][3]
These application notes provide a comprehensive guide for the in vivo evaluation of novel this compound derivatives. The following protocols are designed to facilitate robust and reproducible preclinical assessment, with a primary focus on oncology applications. Methodologies for establishing relevant animal models, designing efficacious treatment regimens, and evaluating pharmacodynamic and anti-tumor responses are detailed.
Target-Specific Animal Models
The selection of an appropriate animal model is critical for the clinical relevance of in vivo studies. The choice of model will be dictated by the specific molecular target of the this compound derivative being investigated.
Table 1: Recommended Animal Models for Key Targets of this compound Derivatives
| Target Pathway | Recommended Animal Model | Cell Lines/Induction Method | Key Considerations |
| Menin-MLL Interaction | Subcutaneous Xenograft (Immunodeficient Mice, e.g., NOD/SCID) | MLL-rearranged acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM-13) | Essential for evaluating compounds designed to disrupt the Menin-MLL protein-protein interaction, which is a key driver in this leukemia subtype.[1] |
| PI3K/Akt/mTOR Pathway | Subcutaneous Xenograft (Immunodeficient Mice, e.g., Nude, SCID) | Cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., PTEN-null or PIK3CA-mutant lines like PC-3, LNCaP, A549, MCF-7).[2][4][5] | This pathway is frequently deregulated in a wide range of cancers. Cell line selection should be based on the specific cancer type of interest.[6] |
| NF-κB Signaling | Orthotopic or Xenograft Models (Immunocompetent or Immunodeficient) | Breast cancer cell lines (e.g., MCF-7) or other cancer types with known NF-κB hyperactivation.[3] | The interplay with the immune system can be important for NF-κB targeted therapies, making syngeneic models in immunocompetent mice a valuable tool.[4] |
Experimental Protocols
The following protocols provide a framework for in vivo efficacy studies. Dosing, formulation, and specific endpoints should be optimized for each test compound based on its in vitro potency, solubility, and preliminary pharmacokinetic data.
Protocol 1: Subcutaneous Xenograft Model for Anti-Tumor Efficacy
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a this compound-based compound.[4][5]
Materials:
-
Human cancer cell line (e.g., MV4-11 for Menin-MLL, PC-3 for PI3K/Akt)
-
Female athymic nude or NOD/SCID mice (4-6 weeks old)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.
-
For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take-rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Compound Administration:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound and vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Efficacy Endpoints:
-
Primary endpoints typically include tumor growth inhibition, reduction in tumor volume, and increased survival time.[4]
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target modulation).
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
PD studies are crucial to confirm that the test compound is engaging its target in vivo.
Procedure:
-
Tissue Collection: At specified time points after the final dose, euthanize a subset of mice from each group and excise tumors and/or relevant tissues.
-
Protein Extraction: Homogenize the tissue samples and extract proteins using appropriate lysis buffers.
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target of interest (e.g., p-Akt, p-S6K for PI3K/Akt/mTOR pathway) and housekeeping proteins (e.g., β-actin, GAPDH).
-
Incubate with corresponding secondary antibodies and visualize protein bands.
-
-
Data Analysis: Quantify band intensities to determine the extent of target modulation in the treated groups compared to the vehicle control.
Data Presentation
Clear and concise data presentation is essential for the interpretation and comparison of results.
Table 2: Example of In Vivo Efficacy Data Summary
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Vehicle, p.o., daily | 1500 ± 250 | - | +5 |
| Compound A | 25 mg/kg, p.o., daily | 750 ± 150 | 50 | -2 |
| Compound A | 50 mg/kg, p.o., daily | 300 ± 100 | 80 | -8 |
| Positive Control | Standard-of-care, i.p., q3d | 450 ± 120 | 70 | -10 |
Table 3: Example of Pharmacodynamic Data Summary
| Treatment Group | Dose | Target Modulation (e.g., % decrease in p-Akt) |
| Vehicle Control | - | 0 |
| Compound A | 25 mg/kg | 45 ± 10 |
| Compound A | 50 mg/kg | 85 ± 8 |
Visualizations
Signaling Pathway
Caption: Menin-MLL interaction pathway and point of inhibition.
Experimental Workflow
Caption: General workflow for in vivo anti-tumor efficacy studies.
References
- 1. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Formulating 4-(Piperazin-1-yl)pyrimidine for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Piperazin-1-yl)pyrimidine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Derivatives of this core structure have demonstrated potent and selective activities across multiple therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound and its analogs in biological studies. The provided methodologies and data aim to facilitate further research and development of this promising chemical series.
The biological activities of this compound derivatives are diverse, targeting several key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as:
-
Irreversible Menin Inhibitors: Targeting the menin-MLL interaction is a promising strategy for the treatment of acute leukemias with MLL rearrangements.[1][2]
-
GPR119 Agonists: Activation of G protein-coupled receptor 119 (GPR119) is a therapeutic approach for type 2 diabetes and obesity, promoting glucose-dependent insulin secretion.[3]
-
Akt Inhibitors: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.[4]
-
NF-κB Signaling Inhibitors: The NF-κB pathway plays a crucial role in inflammation and cancer, making its inhibition a valuable therapeutic intervention.[5]
Data Presentation: In Vitro Activities of this compound Derivatives
The following tables summarize the reported in vitro potencies of various this compound derivatives across different biological targets.
Table 1: Menin-MLL Interaction Inhibitory Activity
| Compound ID | Modification on Pyrimidine/Piperazine Scaffold | IC50 (nM) | Assay Type | Reference |
| MI-463 | Thienopyrimidine core | ~15 | Fluorescence Polarization | [6] |
| MI-503 | Thienopyrimidine core | ~15 | Fluorescence Polarization | [6] |
| MI-1481 | Thienopyrimidine core | 3.6 | Fluorescence Polarization | [6] |
| MI-2-2 | Thienopyrimidine core | 46 | Menin-MBM1 Interaction Assay | [7] |
Table 2: GPR119 Agonistic Activity
| Compound ID | Modification on Pyrimidine/Piperazine Scaffold | EC50 (nM) | Cell Line | Reference |
| Compound 9i | 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)- | Potent Agonist | HEK293T-hGPR119 | [3] |
| Compound 10 | Dihydropyrimido[5,4-b][4][5]oxazine core | 13 | Not Specified | [8] |
| Compound 15 | Dihydropyrimido[5,4-b][4][5]oxazine core | 12 | Not Specified | [9] |
| Compound 26 | Phenylamino-substituted pyrazolo[3,4-d]pyrimidine | Potent Agonist | Not Specified | [10] |
| Compound 42 | Tetrahydroquinazoline core | 0.27 µM | Not Specified | [11] |
Table 3: Akt Kinase Inhibitory Activity
| Compound ID | Modification on Pyrimidine/Piperazine Scaffold | Target | IC50 (nM) | Reference |
| Compound 5q | 7H-pyrrolo[2,3-d]pyrimidine core | Akt1 | 18.0 | [4] |
| Compound 5t | 7H-pyrrolo[2,3-d]pyrimidine core | Akt1 | 21.3 | [4] |
| AZD5363 | 7H-pyrrolo[2,3-d]pyrimidine core | Akt (pan) | Potent Inhibitor | [12] |
| FN-1501 | 4-amino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide | FLT3, CDK2/4/6 | Potent Inhibitor | [13] |
Table 4: NF-κB Pathway Inhibitory Activity
| Compound ID | Modification on Pyrimidine/Piperazine Scaffold | IC50 (µM) | Cell Line | Effect | Reference |
| Compound 3a | Oxazine-linked pyrimidine | 9.17 | MCF-7 | Inhibition of cell viability | [5] |
| Compound 5b | Piperazine-linked pyrimidine | 6.29 | MCF-7 | Inhibition of cell viability | [5] |
| EF31 | 3,5-Bis(2-pyridinylmethylidene)-4-piperidone | ~5 | RAW264.7 | Inhibition of NF-κB DNA binding | [14] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vitro Studies
This protocol describes the preparation of stock solutions and working solutions of this compound for use in cell-based assays.
Materials:
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution (10 mM): a. Weigh out a precise amount of this compound powder. b. Dissolve the compound in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium or an appropriate assay buffer (e.g., PBS) to achieve the desired final concentrations for your experiment. c. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically ≤ 0.5%. d. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium. e. Prepare fresh working solutions for each experiment.
Note: The solubility of specific derivatives may vary. It is recommended to perform a solubility test for novel compounds.
Protocol 2: In Vitro Menin-MLL Interaction Assay (Fluorescence Polarization)
This protocol outlines a method to assess the inhibitory effect of this compound derivatives on the menin-MLL protein-protein interaction.
Materials:
-
Recombinant full-length menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Test compounds (prepared as in Protocol 1)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescein-labeled MLL peptide to each well at a fixed concentration.
-
Add the recombinant menin protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no menin).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: GPR119 cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the agonistic activity of this compound derivatives on GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Complete cell culture medium
-
Assay buffer with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Test compounds (prepared as in Protocol 1)
-
Forskolin (positive control)
-
HTRF cAMP detection kit
-
384-well, low-volume, white plates
-
Plate reader capable of HTRF measurement
Procedure:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Harvest and resuspend the cells in the assay buffer containing a PDE inhibitor.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add serial dilutions of the test compounds or controls (forskolin, vehicle) to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
Protocol 4: Akt Kinase Activity Assay
This protocol provides a general method to evaluate the inhibitory effect of this compound derivatives on Akt kinase activity.
Materials:
-
Recombinant active Akt1 enzyme
-
GSK-3 fusion protein (substrate)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Test compounds (prepared as in Protocol 1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well, low-volume, white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
To the wells of a 384-well plate, add the test compound dilutions.
-
Add a solution containing the Akt enzyme and the GSK-3 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated ADP using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Western Blot Analysis of NF-κB p65 Phosphorylation
This protocol details the procedure to assess the effect of this compound derivatives on the phosphorylation of the NF-κB p65 subunit.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (prepared as in Protocol 1)
-
Stimulating agent (e.g., TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).
Protocol 6: General Protocol for In Vivo Formulation
This protocol provides a general guideline for preparing this compound derivatives for oral administration in animal models. The specific vehicle may require optimization based on the compound's solubility and tolerability.
Materials:
-
This compound derivative
-
Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 5% DMSO, 10% Solutol HS 15)
-
Sterile water for injection
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of the test compound.
-
If necessary, first dissolve the compound in a small amount of a co-solvent like DMSO.
-
Prepare the aqueous vehicle (e.g., 0.5% CMC in sterile water).
-
Slowly add the dissolved compound or the powder to the vehicle while stirring or vortexing.
-
Homogenize or sonicate the mixture to ensure a uniform suspension or solution.
-
Prepare the formulation fresh daily before administration.
-
Administer the formulation to the animals via oral gavage at the desired dose.
Mandatory Visualizations
Caption: Menin-MLL Signaling Pathway Inhibition.
Caption: GPR119 Agonist Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4- b][1,4]oxazine derivatives as potent GPR 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Piperazin-1-yl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(Piperazin-1-yl)pyrimidine. The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low, although TLC/LC-MS analysis indicates complete consumption of the 4-chloropyrimidine starting material. What are the potential reasons?
A1: Low isolated yield despite complete consumption of the starting material often points towards the formation of side products or issues with the work-up and purification process. Here are the most common culprits:
-
Formation of Disubstituted Byproduct: Piperazine has two secondary amine groups, both of which can react with 4-chloropyrimidine. This leads to the formation of 1,4-bis(pyrimidin-4-yl)piperazine, a common byproduct that reduces the yield of the desired monosubstituted product.[1]
-
Solvolysis of the Product: If a protic solvent such as water or an alcohol is used, it can act as a nucleophile and react with the electron-deficient pyrimidine ring, leading to the formation of 4-hydroxypyrimidine or 4-alkoxypyrimidine, respectively. This is more likely to occur at elevated temperatures.
-
Product Loss During Work-up: this compound is a basic compound and can be water-soluble, especially in its protonated form. During aqueous work-up, the product might remain in the aqueous layer if the pH is not basic enough.
-
Degradation of Starting Material or Product: Although 4-chloropyrimidine is relatively stable, prolonged reaction times at high temperatures can lead to degradation. Similarly, the product might not be stable under the reaction or work-up conditions.
Q2: How can I prevent the formation of the 1,4-bis(pyrimidin-4-yl)piperazine byproduct?
A2: There are two primary strategies to minimize the formation of the disubstituted byproduct:
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-5 equivalents) shifts the reaction equilibrium towards the formation of the monosubstituted product. This is often the simplest and most cost-effective method.
-
Use of a Monoprotected Piperazine: Using a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc) ensures that only one nitrogen atom is available for the nucleophilic attack. The Boc group can be subsequently removed under acidic conditions.[2][3]
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not participate in the reaction as nucleophiles.[4]
| Solvent | General Observations | Potential Issues |
| Dimethylformamide (DMF) | Often provides good yields and reasonable reaction times. | Can be difficult to remove completely; may cause side reactions at high temperatures. |
| Dimethyl sulfoxide (DMSO) | High boiling point allows for reactions at elevated temperatures, often leading to faster conversions. | Very difficult to remove; can complicate product isolation. |
| Acetonitrile (ACN) | A good polar aprotic solvent with a lower boiling point than DMF or DMSO, making it easier to remove. | May result in slower reaction rates compared to DMF or DMSO. |
| Alcohols (e.g., Ethanol, Isopropanol) | Can be used, but may lead to solvolysis byproducts, especially at higher temperatures.[5][6] | Formation of 4-alkoxypyrimidine. |
| Water | Can be a suitable solvent, especially in the presence of a base like K₂CO₃.[1][7] | Potential for hydrolysis to 4-hydroxypyrimidine; product isolation can be challenging due to its water solubility. |
Q4: What is the role of a base in this reaction, and which one should I use?
A4: A base is required to neutralize the hydrochloric acid (HCl) that is formed during the reaction. The choice of base can influence the reaction rate and side product formation.
| Base | General Observations |
| Potassium Carbonate (K₂CO₃) | A commonly used inorganic base that is effective and easy to handle.[1][8] |
| Triethylamine (TEA) | An organic base that can also act as a solvent in some cases. |
| Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base that is often used to avoid side reactions. |
| Excess Piperazine | Piperazine itself is a base and can be used in excess to neutralize the generated HCl. |
Q5: At what temperature should I run the reaction?
A5: The optimal reaction temperature depends on the reactivity of the starting materials and the solvent used. Generally, heating is required to achieve a reasonable reaction rate.
| Temperature Range | General Observations |
| Room Temperature | The reaction is typically very slow at room temperature. |
| 60-80 °C | A good starting point for optimization. Often provides a good balance between reaction rate and side product formation.[1] |
| 100-120 °C | May be necessary for less reactive substrates or to shorten the reaction time.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using excess Piperazine
This protocol is a general guideline and may require optimization.
Materials:
-
4-Chloropyrimidine
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3.0 equivalents) and anhydrous DMF.
-
Stir the mixture until the piperazine is completely dissolved.
-
Add 4-chloropyrimidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford this compound.
Protocol 2: Synthesis of this compound using N-Boc-piperazine
Step 1: Synthesis of 1-Boc-4-(pyrimidin-4-yl)piperazine
Materials:
-
4-Chloropyrimidine
-
1-Boc-piperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the procedure outlined in Protocol 1, using 1-Boc-piperazine (1.1 equivalents) instead of piperazine.
-
After purification, 1-Boc-4-(pyrimidin-4-yl)piperazine is obtained.
Step 2: Deprotection of the Boc group
Materials:
-
1-Boc-4-(pyrimidin-4-yl)piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-Boc-4-(pyrimidin-4-yl)piperazine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the disubstituted byproduct.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Piperazin-1-yl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(piperazin-1-yl)pyrimidine. Our focus is on identifying and mitigating common side reaction products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side product is 1,4-bis(pyrimidin-4-yl)piperazine . This occurs when a single piperazine molecule reacts with two molecules of the 4-chloropyrimidine starting material. This side product is often a solid that can precipitate from the reaction mixture.
Q2: How can I minimize the formation of the 1,4-bis(pyrimidin-4-yl)piperazine side product?
A2: The formation of the bis-substituted byproduct can be significantly suppressed by using a molar excess of piperazine relative to the 4-chloropyrimidine. A common strategy is to use at least 2.5 equivalents of piperazine for every equivalent of 4-chloropyrimidine. This stoichiometric imbalance favors the mono-substitution reaction.
Q3: What are other potential side products I should be aware of?
A3: Besides the bis-substitution product, other potential side reactions include:
-
Hydrolysis: If water is present in the reaction mixture, 4-chloropyrimidine can undergo hydrolysis to form 4-hydroxypyrimidine. It is crucial to use anhydrous solvents and reagents to minimize this.
-
Solvolysis: If an alcohol is used as the reaction solvent (e.g., ethanol, methanol), it can act as a nucleophile and react with 4-chloropyrimidine to produce the corresponding 4-alkoxypyrimidine.
Q4: What is the general reaction mechanism for the synthesis of this compound?
A4: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic piperazine at the C4 position, leading to the displacement of the chloride leaving group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and significant amount of a solid precipitate. | Formation of the 1,4-bis(pyrimidin-4-yl)piperazine side product due to insufficient piperazine. | Increase the molar ratio of piperazine to 4-chloropyrimidine. A ratio of 2.5:1 or higher is recommended. The solid bis-adduct can often be removed by filtration. |
| Presence of a polar impurity with a different mass spectrum. | Hydrolysis of 4-chloropyrimidine to 4-hydroxypyrimidine. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| An unexpected peak in the NMR or mass spectrum corresponding to an alkoxy-pyrimidine. | Reaction of 4-chloropyrimidine with an alcohol solvent. | If this side product is observed, consider switching to a non-nucleophilic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). |
| Complex mixture of products and low conversion. | Reaction temperature is too high or too low, or the reaction time is not optimal. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For the reaction of 2-chloropyrimidine with piperazine, a temperature range of 50-65 °C has been reported to be effective. |
Data on Side Product Formation
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a qualitative summary of expected outcomes based on general principles of SNAr reactions with piperazine.
| Molar Ratio (Piperazine : 4-Chloropyrimidine) | Expected Yield of this compound | Expected Formation of 1,4-bis(pyrimidin-4-yl)piperazine |
| 1 : 1 | Low to Moderate | High |
| 1.5 : 1 | Moderate | Moderate to High |
| 2.5 : 1 | High (e.g., ~88% for the 2-isomer) | Low |
| > 3 : 1 | High | Very Low |
Key Experimental Protocol
The following is a representative protocol for the synthesis of a piperazinylpyrimidine, which can be adapted for this compound.
Synthesis of 2-(Piperazin-1-yl)pyrimidine (Adapted from a similar procedure)
-
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Piperazine (2.5 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Water (as solvent)
-
-
Procedure:
-
To a stirred solution of piperazine (2.5 eq) and potassium carbonate (1.5 eq) in water, add 2-chloropyrimidine (1.0 eq) in portions at 50-65 °C.
-
Stir the reaction mixture at 60-65 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (1,4-bis(pyrimidin-2-yl)piperazine) has formed, remove it by filtration.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., chloroform or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by crystallization.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Optimizing reaction conditions for 4-(piperazin-1-yl)pyrimidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(piperazin-1-yl)pyrimidine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1] Some reactions may benefit from milder conditions, while others may require higher temperatures.[1]
-
Catalyst Inefficiency: If a catalyst is used, ensure it is active. For reusable catalysts, regeneration may be necessary. The choice and concentration of the catalyst can significantly influence the outcome.[1][2]
-
Purity of Reactants: Impurities in the starting materials, such as the pyrimidine precursor or piperazine, can lead to unwanted side reactions and lower the yield.[1] Ensure all reagents are of high purity.
-
Incomplete Cyclization (if applicable): In multi-step syntheses where the pyrimidine ring is constructed, incomplete cyclization can be a cause. The addition of a catalytic amount of a Brønsted or Lewis acid might facilitate the final cyclization and dehydration steps.[2]
Q2: I am observing significant formation of by-products. How can I identify and minimize them?
A2: By-product formation is a common issue. The most prevalent side reaction is the di-substitution of piperazine, leading to the formation of 1,4-bis(pyrimidinyl)piperazine.
-
Control of Stoichiometry: Carefully controlling the molar ratio of piperazine to the pyrimidine starting material is crucial. Using a moderate excess of piperazine can favor the mono-substituted product.
-
Reaction Temperature: Higher temperatures can sometimes promote the formation of by-products. Running the reaction at a lower temperature may reduce the formation of unwanted derivatives.[2]
-
Order of Addition: In some cases, the order in which reactants are added can influence the product distribution.
-
Purification Strategy: Effective removal of by-products can be achieved through techniques like oxalate salt formation followed by conversion back to the free base, which can significantly improve the purity of the final product.[3]
Q3: The purification of my crude product is proving to be difficult. What are some effective purification strategies?
A3: Purification can be challenging due to the polarity of the product and potential by-products.
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system for elution is critical and should be optimized using TLC.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[4]
-
Salt Formation and Liberation: As mentioned, converting the product to an oxalate salt can help in purification. The salt can then be treated with a base, like ammonia, to regenerate the pure free base.[3]
-
Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, after quenching the reaction, the product can be extracted into an organic solvent like chloroform.[5]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of this compound from a 4-chloropyrimidine precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloropyrimidine derivative in a suitable solvent (e.g., isopropanol, ethanol, or water).[4][5][6]
-
Addition of Piperazine: Add piperazine to the solution. An excess of piperazine (e.g., 2.5 equivalents) is often used to minimize the formation of the di-substituted by-product.
-
Addition of Base (Optional but Recommended): Add a base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[5][6]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature. This can range from room temperature to reflux, depending on the reactivity of the substrate.[4][5] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate (by-product) forms, it can be removed by filtration.[5] The filtrate is then typically concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or by forming a salt and then liberating the free base.[3][4]
Data Presentation
Table 1: Summary of Reaction Conditions for Piperazine-Substituted Pyrimidine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4,6-disubstituted pyrimidine | Piperazine, K₂CO₃ | Water | 60-65 | 1 | 88 | [5][7] |
| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-methylpiperazine, KOH | Dry Ethanol | Reflux | 12 | Not Specified | [4] |
| 2,4,5-Trichloropyrimidine | 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline, DIPEA | Isopropanol | 80 | Not Specified | Not Specified | [6] |
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A workflow for troubleshooting low reaction yields.
Caption: A typical experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
Technical Support Center: Purification of 4-(Piperazin-1-yl)pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common purification challenges encountered with 4-(Piperazin-1-yl)pyrimidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The compound may be too polar and is irreversibly adsorbing to the silica gel. | - Use a more polar eluent system: Start with a higher concentration of the polar solvent (e.g., methanol in dichloromethane).- Add a modifier: Including a small percentage of a basic modifier like triethylamine or ammonia in the eluent can help to reduce tailing and improve the recovery of basic compounds like piperazine derivatives.- Change the stationary phase: Consider using a different stationary phase such as alumina (basic or neutral) which may have different selectivity for your compound and impurities.[1] |
| Co-elution of Impurities with Similar Polarity | The product and impurities have very similar polarities, making separation by standard column chromatography difficult. | - Optimize the solvent system: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurities on a TLC plate before scaling up to a column.- Employ gradient elution: A gradual increase in the polarity of the mobile phase during chromatography can help resolve compounds with close Rf values.[1]- Consider alternative purification techniques: Preparative High-Performance Liquid Chromatography (Prep-HPLC) often provides higher resolution for difficult separations.[2] |
| Product Streaking on TLC and Column | The compound might be interacting too strongly with the stationary phase, which is common for basic compounds like piperazines on acidic silica gel. It could also be due to overloading the column or TLC plate. | - Add a basic modifier: As mentioned above, adding a small amount of triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and prevent streaking.[1]- Reduce the sample load: Overloading the column or TLC plate can lead to band broadening and streaking.- Ensure the sample is fully dissolved: The sample should be dissolved in a minimal amount of the mobile phase or a weak solvent before loading onto the column. |
| Compound is not Dissolving in Recrystallization Solvent | The chosen solvent has poor solubility for your derivative, even at elevated temperatures. | - Use a solvent mixture: If your compound is poorly soluble in one solvent, you can try a mixture of solvents. For example, you can dissolve the compound in a good solvent (like dichloromethane or methanol) and then slowly add a poor solvent (like hexane or diethyl ether) until the solution becomes turbid, then heat until it clarifies before cooling.[1][3]- Increase the volume of the solvent: You may need to use a larger volume of the solvent to fully dissolve your compound. However, be aware that this may reduce your final yield. |
| Oily Product Instead of Crystals After Recrystallization | The melting point of your compound might be lower than the boiling point of the solvent, or there might be persistent impurities preventing crystallization. | - Choose a lower-boiling point solvent: Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound.[3]- Try a different solvent system: Experiment with other solvents or solvent mixtures.- "Seed" the solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.- Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound derivatives?
A1: The specific impurities will depend on the synthetic route. However, common impurities can include unreacted starting materials (e.g., a chloropyrimidine and the piperazine derivative), byproducts from side reactions (e.g., di-substituted pyrimidines), or residual catalysts and reagents.[2] For instance, if DMF is used as a solvent at high temperatures, byproducts from its pyrolysis can sometimes be observed.[4]
Q2: My this compound derivative is highly polar. What is the best way to purify it?
A2: For highly polar compounds, standard silica gel chromatography can be challenging. You might consider reverse-phase column chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Alternatively, recrystallization from a polar solvent system could be effective.
Q3: How can I remove residual catalysts or reagents from my product?
A3: Proper work-up procedures before chromatographic purification are crucial.[2] This often includes aqueous washes to remove water-soluble reagents and salts. For example, washing the organic extract with a saturated aqueous solution of sodium bicarbonate can remove acidic impurities, while a brine wash can help to remove residual water.[2]
Q4: When should I choose recrystallization over column chromatography?
A4: Recrystallization is a good choice when you have a solid product and a suitable solvent that dissolves the compound at high temperatures but not at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[3] It is often a more scalable and cost-effective method for large quantities. Column chromatography is more versatile and is preferred when dealing with complex mixtures of impurities or when a suitable recrystallization solvent cannot be found.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: Product instability on silica gel can be an issue for certain sensitive compounds.[2] You can try deactivating the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina might be a better option.[1] If the compound is very sensitive, non-chromatographic methods like recrystallization or precipitation should be prioritized.
Data Presentation
The following table summarizes typical purification outcomes for pyrimidine derivatives from literature, which can serve as a benchmark for your experiments.
| Compound Type | Purification Method | Reported Yield | Reported Purity | Reference |
| 2-Chloro-4-(1-naphthyl)-6-phenylpyrimidine | Column Chromatography | 43% | Not Specified | [5] |
| 2-Chloro-4-phenyl-6-(phenylthio)pyrimidine | Column Chromatography | 71% | Not Specified | [5] |
| 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | Recrystallization | Not Specified | Not Specified | [6] |
| 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | Recrystallization | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the chosen starting eluent (e.g., hexane or dichloromethane) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions while gradually increasing the solvent polarity (gradient elution) if necessary. The flow rate should be controlled to ensure proper separation.[1]
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the compound completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath to further decrease the compound's solubility.[1][3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting workflow for low purity after column chromatography.
Caption: Decision logic for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 4-(Piperazin-1-yl)pyrimidine for assays
Welcome to the Technical Support Center for 4-(Piperazin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for various assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental workflow.
Troubleshooting Guide: Compound Precipitation in Assays
Encountering precipitation of this compound during an assay can compromise the accuracy and reliability of your results. This guide provides a systematic approach to diagnosing and resolving solubility issues.
Initial Observation: A visible precipitate or cloudiness is observed in the assay wells after the addition of this compound.
Step 1: Confirm the Source of Precipitation Before optimizing conditions, it's crucial to confirm that the precipitate is indeed the test compound.
-
Control Experiment: Prepare a control well containing all assay components except the biological target (e.g., enzyme, cells). If precipitation occurs, it is likely the compound.
-
Microscopic Examination: Visually inspect the precipitate under a microscope to observe its morphology.
Step 2: Follow the Troubleshooting Workflow Use the following workflow to systematically address the solubility problem.
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A: While extensive experimental data is not publicly available, based on its chemical structure (C8H12N4) and predicted pKa of approximately 8.60, this compound is expected to have low to moderate aqueous solubility that is highly pH-dependent.[1] The piperazine moiety suggests that its solubility will increase in acidic conditions due to protonation.
Q2: My 10 mM stock solution in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why?
A: This is a common issue related to a compound's kinetic solubility. While highly soluble in an aprotic solvent like DMSO, the compound may rapidly precipitate when diluted into an aqueous buffer where its thermodynamic solubility is much lower. The sudden change in solvent polarity causes the compound to "crash out" of solution.
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. Higher concentrations can not only affect compound solubility but may also have detrimental effects on the biological system being studied (e.g., enzyme activity, cell viability), leading to misleading results. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
Q4: How can I increase the solubility of this compound in my assay?
A: Several strategies can be employed to enhance the solubility of your compound:
-
pH Adjustment: Given the basic nature of the piperazine group, acidifying the buffer can significantly increase solubility.
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the buffer can improve solubility.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can form micelles that encapsulate and solubilize hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
Q5: How do I differentiate between substrate and product precipitation in an enzymatic assay?
A: This can be determined through control experiments:
-
No-Enzyme Control: Run the assay with the substrate in the buffer but without the enzyme. If precipitation occurs, it is the substrate.
-
Time-Course Analysis: If the precipitation appears and increases over the course of the reaction, it is more likely to be the product.
Data Presentation: Solubility of this compound
The following table summarizes the expected and potential solubility of this compound in various solvents. Note that the aqueous solubility values are estimates and should be experimentally determined.
| Solvent/Buffer Condition | Expected Solubility (µg/mL) | Expected Solubility (µM) | Notes |
| 100% DMSO | >16421 | >100,000 | Generally high solubility for stock solutions. |
| 100% Ethanol | Moderate | Moderate | Can be used as a co-solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | <60 | <365 | Low to moderate solubility is expected at neutral pH. |
| Acetate Buffer, pH 5.0 | >100 | >609 | Solubility is expected to increase in acidic conditions. |
| PBS with 5% v/v Tween-20 | Potentially >100 | Potentially >609 | Surfactants can significantly enhance aqueous solubility. |
| PBS with 10 mM HP-β-CD | Potentially >100 | Potentially >609 | Cyclodextrins can form inclusion complexes to improve solubility. |
Molar Mass of this compound: 164.21 g/mol [2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method is used to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.08 mM).
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 98 µL) of the aqueous assay buffer in each well. This results in a 1:50 dilution.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for any precipitation to occur.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.
Materials:
-
Solid this compound
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Cap the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard curve.
Mandatory Visualizations
Hypothetical Signaling Pathway Inhibition
Many pyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a this compound analog could act as an inhibitor of a downstream kinase, such as Akt.[3]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for Solubility Enhancement
This diagram outlines the logical steps a researcher would take to systematically improve the solubility of this compound for an assay.
Caption: Workflow for systematic solubility enhancement.
References
Technical Support Center: Overcoming Resistance with Novel 4-(piperazin-1-yl)pyrimidine Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges encountered when utilizing novel 4-(piperazin-1-yl)pyrimidine analogs to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound analogs in overcoming drug resistance?
A1: Novel this compound analogs primarily function as protein kinase inhibitors. They are often designed to target the ATP-binding site of kinases crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Akt.[1][2] Their efficacy can extend to mutant forms of these kinases that confer resistance to standard therapies.[2][3]
Q2: How do I select the appropriate cancer cell lines for testing the efficacy of these analogs against resistance?
A2: The choice of cell line is critical and depends on the specific kinase target and resistance mechanism being investigated. For example, when targeting EGFR-mediated resistance in non-small cell lung cancer (NSCLC), a panel of cell lines with different EGFR mutation statuses is recommended. This allows for the assessment of activity against both sensitive and resistant backgrounds.
Q3: What are the common mechanisms of acquired resistance to kinase inhibitors that this compound analogs might overcome?
A3: Acquired resistance to kinase inhibitors can arise from several mechanisms, including:
-
Secondary mutations in the kinase domain, such as the "gatekeeper" T790M mutation in EGFR, which can reduce the binding affinity of first-generation inhibitors.[4][5][6]
-
Activation of bypass signaling pathways , where other signaling cascades, such as those mediated by c-Met or HER2, compensate for the inhibition of the primary target.[4][7]
-
Upregulation of the target protein , leading to an increased requirement for the drug to achieve a therapeutic effect.
-
Epithelial-to-mesenchymal transition (EMT) , a cellular reprogramming that can confer a more migratory and drug-resistant phenotype.[8]
Novel this compound analogs are often designed to have a high affinity for these mutated kinases or to inhibit multiple nodes in a signaling network, thereby addressing these resistance mechanisms.[2][9]
Q4: My this compound analog shows reduced efficacy in my resistant cell line model. What are the initial troubleshooting steps?
A4: If you observe reduced efficacy, consider the following:
-
Confirm Resistance Profile: Ensure your resistant cell line model maintains its resistance phenotype to the standard-of-care inhibitor. This can be done by running a parallel dose-response curve.
-
Compound Stability and Purity: Verify the integrity of your this compound analog. Degradation or impurities can significantly impact its activity.
-
Off-Target Effects vs. On-Target Resistance: Determine if the lack of efficacy is due to a novel, uncharacterized resistance mechanism in your cell line or if the compound is not effectively engaging its intended target. Western blotting for downstream signaling molecules can help assess target engagement.
-
Drug Efflux: Consider the possibility of increased drug efflux mediated by ATP-binding cassette (ABC) transporters.[10][11]
Troubleshooting Guides
Problem 1: High IC50 values or lack of dose-response in resistant cell lines.
| Possible Cause | Suggested Solution |
| Compound solubility issues | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture medium. Observe for any precipitation upon dilution. Consider using a different vehicle or a lower final concentration of the vehicle in the assay. |
| Incorrect seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Over-confluent or sparse cultures can lead to variable results. |
| Assay duration | The optimal treatment duration can vary between cell lines and compounds. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Novel resistance mechanism | The resistant cell line may have developed a resistance mechanism that your analog does not target. Consider performing genomic or proteomic analysis to identify potential new mutations or pathway alterations. |
Problem 2: Inconsistent results in Western blot analysis of signaling pathways.
| Possible Cause | Suggested Solution |
| Suboptimal antibody performance | Validate primary antibodies for specificity and optimal dilution. Use positive and negative controls to ensure proper antibody function. |
| Poor protein extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure complete cell lysis. |
| Loading inaccuracies | Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading discrepancies. |
| Timing of cell lysis | The phosphorylation state of signaling proteins can change rapidly. Lyse cells at the optimal time point after treatment to capture the desired signaling event. A time-course experiment can help determine this. |
Data Presentation
Table 1: In Vitro Activity of a Hypothetical this compound Analog (Compound X) Against EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) of Gefitinib (1st Gen. Inhibitor) | IC50 (nM) of Compound X |
| PC-9 | exon 19 del | 15 | 5 |
| H1975 | L858R, T790M | >10,000 | 50 |
| HCC827 | exon 19 del | 20 | 8 |
| A549 | Wild-Type | >10,000 | >5,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound analogs.
Materials:
-
Resistant and sensitive cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analog in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phosphorylated Kinases
This protocol is for assessing the inhibition of kinase phosphorylation by this compound analogs.
Materials:
-
Resistant cancer cells
-
6-well plates
-
This compound analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the this compound analog at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Overcoming EGFR T790M resistance with a this compound analog.
References
- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-(Piperazin-1-yl)pyrimidine Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to enhance the selectivity of 4-(piperazin-1-yl)pyrimidine kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of your inhibitors.
Issue 1: My inhibitor shows high on-target potency in biochemical assays but has significant off-target activity in a broad kinase panel.
-
Potential Cause 1: High Structural Homology in the ATP-Binding Site. The ATP-binding pocket is highly conserved across the human kinome.[1][2] Your inhibitor may be binding to multiple kinases that share similar structural features in this region.[2]
-
Solution:
-
Perform Comprehensive Kinome Profiling: Test your compound against the largest available kinase panel (e.g., >400 kinases) to fully understand its selectivity profile.[3]
-
Structure-Based Drug Design: Use X-ray crystallography or computational modeling to identify unique pockets or residues in your target kinase's ATP-binding site that are not present in off-target kinases. Modify your inhibitor to exploit these differences.[4]
-
Analyze Binding Modes: Determine if your inhibitor targets the active or inactive conformation of the kinase. Targeting the less-conserved inactive state can sometimes improve selectivity.[5]
-
-
Potential Cause 2: Compound Promiscuity. The physicochemical properties of your compound may lead to non-specific binding.
-
Solution:
-
Optimize Physicochemical Properties: Reduce the lipophilicity (LogP) and modulate the basicity (pKa) of the piperazine nitrogen, as these properties are often linked to off-target effects, including hERG channel inhibition.[6]
-
Introduce Strategic Modifications: Systematically alter different parts of the quinoxaline backbone to determine how these changes affect the compounds' efficacy and selectivity against specific kinase targets.[7] The pyrrolo[2,3-d]pyrimidine scaffold, which mimics adenine, can be strategically modified to enhance selectivity and potency.[8]
-
Issue 2: There is a significant discrepancy between my inhibitor's potency in biochemical assays (IC50) and its activity in cell-based assays.
-
Potential Cause 1: Poor Cellular Permeability or Efflux. The compound may not be effectively entering or staying inside the cells. Many promising compounds in biochemical assays fail to show similar success in cellular assays.[9]
-
Solution:
-
Conduct Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your compound across a membrane.
-
Evaluate Efflux: Test your compound in cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to see if it is a substrate.
-
-
Potential Cause 2: High Intracellular ATP Concentration. Biochemical assays are often run at low ATP concentrations, whereas cellular ATP levels are typically in the millimolar range (1-5 mM).[5] This high concentration of the natural substrate can outcompete your ATP-competitive inhibitor, leading to a loss of potency.
-
Solution:
-
Run Biochemical Assays at High ATP: Repeat your in vitro kinase assay using a physiological concentration of ATP (e.g., 1-5 mM) to get a more biologically relevant IC50 value.
-
Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within the complex cellular environment.
-
-
Potential Cause 3: Compound Instability or Metabolism. The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Solution:
-
Assess Compound Stability: Use HPLC to measure the concentration of your compound in the culture medium over the time course of your experiment.[6]
-
Conduct Microsomal Stability Assays: Evaluate the metabolic stability of your compound using liver microsomes to predict its in vivo clearance.
-
Issue 3: I'm observing unexpected cytotoxicity in my cell-based experiments, even in cell lines where the target kinase is not considered essential.
-
Potential Cause 1: Off-Target Kinase Inhibition. The observed toxicity may be due to the inhibition of one or more kinases that are critical for cell survival.[1] This polypharmacology can sometimes be beneficial but often leads to unwanted side effects.[5]
-
Solution:
-
Correlate Cytotoxicity with Kinome Profile: Compare the list of off-targets from your kinase screen with known essential kinases.
-
Test in a Panel of Cell Lines: Assess your compound's activity across various cell lines to see if the toxicity is specific to certain cell types or a general effect.[6]
-
-
Potential Cause 2: Non-Kinase Off-Target Effects. The compound might be interacting with other critical cellular proteins, such as ion channels.
-
Solution:
-
Perform Broad Off-Target Screening: Screen your compound against a panel of common "anti-targets," including GPCRs, ion channels (especially hERG), and transporters.[6]
-
Structural Modifications: Modify the compound to reduce affinity for known liability targets. For example, reducing lipophilicity and the basicity of the piperazine nitrogen can mitigate hERG binding.[6]
-
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure and compare the selectivity of different inhibitors?
A1: Several metrics can be used to express selectivity as a single value, allowing for the rank-ordering of compounds. The most common methods involve calculating a score based on the number of kinases inhibited beyond a certain threshold at a specific concentration.
| Metric | Description | Interpretation |
| Selectivity Score (S-score) | A quantitative measure that divides kinases into three groups based on their response to an inhibitor at a specific concentration (e.g., 1 µM). S(1) is the number of kinases inhibited >99%; S(10) is the number inhibited >90%; S(35) is the number inhibited >65%. | A lower S-score indicates higher selectivity. For example, S(10) at 1 µM = 5 means the compound inhibits 5 kinases by more than 90% at that concentration. |
| Gini Coefficient | A measure of statistical dispersion that represents the inequality of inhibitor activity across the kinome. It is adapted from economics to assess promiscuity. | A value closer to 1 indicates high selectivity (unequal distribution of inhibition), while a value closer to 0 indicates low selectivity (promiscuous, even inhibition). |
| IC50 Heatmap | A visual representation of IC50 values for an inhibitor against a panel of kinases.[10] | Allows for a quick visual assessment of both potency and selectivity. Potent, selective inhibitors will have very few "hot spots" (low IC50 values). |
Q2: What are the best practices for designing a kinase selectivity profiling experiment?
A2: The design of your experiment depends on your goals and resources.
-
Panel Size: For initial screens, a smaller, more focused panel of kinases may be sufficient. For lead optimization and preclinical candidates, a comprehensive panel of over 400 kinases is recommended to identify potential off-target liabilities.[3]
-
Assay Format: Choose an appropriate assay format. Radiometric assays are considered the gold standard, but fluorescence, luminescence, and binding-based assays are also widely used and offer higher throughput.[10][11]
-
ATP Concentration: Be mindful of the ATP concentration used in the assay. Testing at both low (apparent IC50) and physiological (~1 mM) ATP concentrations (Ki) provides a more complete picture of the inhibitor's potency.[10]
-
Screening Mode: For a large number of compounds, initial screening at a single high concentration (e.g., 1 or 10 µM) is cost-effective. For a smaller number of promising compounds, determining the IC50 value for each kinase provides more detailed and reliable data.[10]
Q3: What key structural modifications to the this compound scaffold can I make to enhance selectivity?
A3: The this compound scaffold is a versatile platform.[12][13] Selectivity can be enhanced by making strategic modifications to exploit subtle differences between kinase ATP-binding sites.
-
Pyrimidine Core Substituents: Modifications at the 2- and 5-positions of the pyrimidine ring can influence interactions with the "hinge" region of the kinase.
-
Piperazine Ring Substituents: Adding substituents to the piperazine ring can probe deeper into the ATP pocket or extend into solvent-exposed regions, often leading to significant gains in both potency and selectivity.
-
Terminal Group Modifications: The group attached to the distal nitrogen of the piperazine is crucial. Modifying this part of the molecule can help avoid clashes with residues in off-target kinases or form favorable interactions with unique residues in the target kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminometric)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase, substrate, and inhibitor are incubated with ATP. In the second step, a luciferase-based reagent is added. The light produced by the luciferase reaction is directly proportional to the amount of ATP remaining, so a lower light signal indicates higher kinase activity (and lower inhibition).
-
Materials:
-
Kinase of interest and its specific substrate
-
This compound inhibitor stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
Luminometric ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of your inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include DMSO-only wells as a "high activity" control and wells without kinase as a "background" control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix to all wells except the background controls.
-
Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminometric ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the light-producing reaction.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background signal from all wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify that an inhibitor binds to its target protein in intact cells.
-
Principle: When a protein binds to a ligand (like an inhibitor), it generally becomes more stable and resistant to heat-induced denaturation. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot. A shift to a higher denaturation temperature in the presence of the inhibitor confirms target engagement.
-
Materials:
-
Cells expressing the target kinase
-
Complete cell culture medium
-
This compound inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot materials, primary antibody against the target protein)
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration. Include a vehicle-only (e.g., DMSO) control. Incubate for a sufficient time to allow cell entry and binding.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool to 4°C.
-
Cell Lysis: Lyse the cells by a method that does not denature proteins (e.g., three rapid freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blot or another quantitative protein detection method.
-
Data Analysis: For both the treated and control samples, plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates stabilization of the target protein and confirms intracellular binding.
-
Visualizations
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor selectivity profiling and development.
Caption: Troubleshooting logic for addressing high off-target kinase inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 4-(piperazin-1-yl)pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(piperazin-1-yl)pyrimidine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects that may be encountered during experiments.
Troubleshooting Guides
This section addresses common problems encountered during the use of this compound compounds in a question-and-answer format.
Issue 1: Unexpected or High Cellular Toxicity at Low Concentrations
Question: My this compound compound is causing significant cell death, even at concentrations where the intended target is not expected to be sufficiently inhibited to induce such an effect. What could be the cause, and how can I troubleshoot this?
Answer: This is a common indicator of off-target effects. The compound may be interacting with other cellular targets essential for cell survival.[1] Here’s a systematic approach to investigate and mitigate this issue:
-
Lower the Concentration: Conduct a dose-response experiment to determine the minimal effective concentration for on-target activity. Using the lowest effective concentration can help minimize off-target effects.[2]
-
Perform Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target liabilities.[2] Several commercial services are available for comprehensive kinase profiling.
-
Consult the Literature: Review published data for known off-targets of structurally similar compounds.
-
Assess Cell Line Sensitivity: The observed toxicity might be specific to the cell line being used. Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[1]
-
Investigate Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.[1]
Issue 2: Observed Cellular Phenotype is Inconsistent with On-Target Inhibition
Question: The cellular phenotype I'm observing (e.g., changes in cell morphology, cell cycle arrest at an unexpected phase) does not align with the known biological function of the intended target. How can I determine if this is due to an off-target effect?
Answer: An unexpected phenotype is a strong indication of a potential off-target effect.[2] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition. Here are several methods to confirm this:
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[2]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this mimics the phenotype observed with the inhibitor, it strengthens the evidence for an on-target effect. Conversely, if knocking down a suspected off-target protein prevents the phenotype, it points to an off-target mechanism.
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of both the intended target and any suspected off-targets. If your compound modulates the phosphorylation of known substrates of a suspected off-target kinase in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.
Issue 3: Discrepancy Between Biochemical and Cellular Potency
Question: My this compound compound is a potent inhibitor in biochemical assays (e.g., using a purified enzyme), but it shows significantly lower potency in cell-based assays. What could be the reason for this discrepancy?
Answer: This is a frequent challenge in drug discovery and can be attributed to several factors related to the cellular environment:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties (e.g., LogP, polar surface area) and consider structural modifications to improve permeability.[1]
-
Drug Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[1]
-
High Intracellular ATP: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher, leading to competitive displacement of ATP-competitive inhibitors.[1] Consider re-running the biochemical assay with physiological ATP concentrations.
-
Plasma Protein Binding: If you are using serum-containing media, your compound may bind to plasma proteins like albumin, reducing the free concentration available to interact with the target.[1]
-
Compound Stability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells. Assess the compound's stability in your specific culture medium over the time course of your experiment using methods like HPLC.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common off-target liabilities for compounds containing a piperazine moiety?
A1: Piperazine derivatives are known to sometimes interact with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. A significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[3]
Q2: How can I proactively assess the risk of hERG inhibition for my this compound compound?
A2: Both computational and experimental approaches can be used:
-
In Silico Modeling: Use pharmacophore modeling and molecular docking to predict the binding affinity of your compound to the hERG channel. Key physicochemical properties associated with hERG binding include high lipophilicity (LogP) and the basicity (pKa) of the piperazine nitrogen.[3]
-
Experimental Assays: The gold standard for assessing hERG liability is the manual or automated patch-clamp assay, which directly measures the flow of ions through the channel.[4]
Q3: What experimental strategies can be used to identify off-targets of my compound?
A3: A tiered approach is often the most efficient:
-
Broad Kinase Profiling: Utilize commercially available kinase screening panels to test your compound against a large number of kinases at a fixed concentration. This provides a broad overview of potential off-target interactions.
-
Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the IC50 value and quantify the potency of the off-target interaction.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET can confirm if your compound binds to the suspected off-target protein inside living cells.
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound Compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 10 | 1 |
| Off-Target Kinase A | 50 | 5 |
| Off-Target Kinase B | 250 | 25 |
| Off-Target Kinase C | >10,000 | >1000 |
| Off-Target Kinase D | 800 | 80 |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform broad kinase screening. | Identification of off-target kinases known to be involved in cell survival pathways. |
| Cell line-specific effects | Test the inhibitor on a panel of cell lines. | Determine if toxicity is specific to certain cell types. |
| Inhibition of unintended family members | Compare activity against closely related kinases. | Assess selectivity within the target kinase family. |
| Metabolic activation into a toxic metabolite | Co-incubate with CYP450 inhibitors. | Reduction in toxicity if metabolism is the cause. |
| Solvent toxicity | Include a vehicle-only control. | No toxicity observed in the control group. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify and quantify the engagement of a this compound compound with its protein target in a cellular context.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment to determine target engagement.[5]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantitatively measure the binding of a this compound compound to a specific kinase in living cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[2][6]
Methodology:
-
Cell Preparation: Use cells expressing the kinase of interest fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a fixed concentration of the NanoBRET™ tracer and serial dilutions of the test compound to the cells in an assay plate.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the intracellular environment.
Mandatory Visualizations
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: On-target versus off-target signaling pathway inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Piperazin-1-yl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Piperazin-1-yl)pyrimidine, with a focus on scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloropyrimidine with piperazine.[1] This approach is favored for its operational simplicity and the availability of starting materials.[2]
Q2: What are the critical reaction parameters to control for a successful scale-up?
A2: For a successful and safe scale-up, the following parameters are critical:
-
Stoichiometry: The molar ratio of piperazine to 4-chloropyrimidine must be carefully controlled to minimize the formation of the di-substituted byproduct. Using an excess of piperazine is a common strategy.
-
Temperature: The reaction temperature influences the reaction rate and the formation of impurities. The optimal temperature range should be maintained to ensure complete conversion without degrading the product or starting materials.[3]
-
Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction rate.[3] Common solvents include water and ethanol.[4][5][6]
-
Base: A base is often used to neutralize the HCl generated during the reaction. Potassium carbonate is a frequently used inorganic base for this purpose.[5][6]
Q3: What is the primary byproduct in this synthesis and how can its formation be minimized?
A3: The primary byproduct is 1,4-bis(pyrimidin-4-yl)piperazine.[5][6] This occurs when a second molecule of 4-chloropyrimidine reacts with the secondary amine of the desired product. To minimize its formation, a significant excess of piperazine can be used, which statistically favors the mono-substitution.
Q4: What are the recommended purification methods for large-scale synthesis?
A4: On a larger scale, purification strategies should be efficient and scalable. A common procedure involves:
-
Filtration to remove any solid byproducts, such as 1,4-bis(pyrimidin-4-yl)piperazine, which may precipitate from the reaction mixture.[5][6]
-
Extraction of the aqueous filtrate with an organic solvent like chloroform to isolate the product.[5][6]
-
Concentration of the organic phase under reduced pressure.[5][6]
-
Further purification, if necessary, can be achieved through recrystallization from a suitable solvent such as ethanol.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
-
Potential Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature.[7] Ensure that the reaction mixture is being adequately stirred to maintain homogeneity.
-
-
Potential Cause 2: Suboptimal Reaction Conditions.
-
Solution: The choice of solvent and base can significantly impact the yield.[7] If using an aqueous system with potassium carbonate, ensure the base is fully dissolved and the temperature is optimal (e.g., 60-65 °C).[5][6] For ethanolic systems, ensure the solvent is dry if required by the specific protocol.[4]
-
-
Potential Cause 3: Degradation of Starting Material or Product.
-
Solution: 4-chloropyrimidine can be unstable under certain conditions.[8] Ensure it is of good quality and stored appropriately. Avoid excessively high temperatures or prolonged reaction times which could lead to degradation.
-
Problem 2: Significant Formation of 1,4-bis(pyrimidin-4-yl)piperazine Byproduct
-
Potential Cause 1: Incorrect Stoichiometry.
-
Solution: This is the most common cause. Increase the molar excess of piperazine relative to 4-chloropyrimidine. A 2.5 to 3-fold excess of piperazine is a good starting point for optimization.[5]
-
-
Potential Cause 2: Mode of Addition.
-
Solution: Instead of adding the piperazine solution to the 4-chloropyrimidine, consider adding the 4-chloropyrimidine (or a solution of it) portion-wise to the stirred solution of piperazine and base. This maintains a high concentration of piperazine throughout the reaction, favoring mono-substitution.
-
Problem 3: Difficulty in Isolating the Pure Product
-
Potential Cause 1: Inefficient Extraction.
-
Solution: The product may have some water solubility. Perform multiple extractions (e.g., three times) with the organic solvent to ensure complete removal from the aqueous phase.[5][6] Adjusting the pH of the aqueous layer before extraction might improve partitioning, but care should be taken not to degrade the product.
-
-
Potential Cause 2: Co-precipitation or Co-crystallization of Impurities.
-
Solution: If recrystallization is challenging, consider a column chromatography purification for a smaller batch to isolate and identify the persistent impurity. For larger scales, a different recrystallization solvent or a solvent/anti-solvent system might be necessary.
-
Experimental Protocols
Key Experiment: Synthesis of this compound via SNAr Reaction
This protocol is adapted from literature procedures for similar syntheses.[5][6]
-
Reaction Setup: To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), heat the mixture to 50-65 °C.
-
Addition of 4-Chloropyrimidine: Add 4-chloropyrimidine (18 mmol) in small portions to the heated reaction mixture.
-
Reaction Monitoring: Maintain the reaction mixture at 60-65 °C for 1-2 hours, stirring continuously. Monitor the reaction progress by TLC or HPLC until the 4-chloropyrimidine is consumed.
-
Workup:
-
Cool the reaction mixture to 35 °C.
-
If a solid byproduct (1,4-bis(pyrimidin-4-yl)piperazine) has precipitated, remove it by filtration.
-
Transfer the filtrate to a separatory funnel and extract three times with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed by recrystallization or column chromatography if required.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Reactants | 4-Chloropyrimidine, Piperazine | [5][6] |
| Stoichiometry (Piperazine : 4-Chloropyrimidine) | ~2.5 : 1 | [5][6] |
| Base | Potassium Carbonate (K₂CO₃) | [5][6] |
| Solvent | Water | [5][6] |
| Temperature | 60-65 °C | [5][6] |
| Reaction Time | 1-2 hours | [5][6] |
| Reported Yield (for similar 2-substituted pyrimidine) | 88% | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis of this compound.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 4-(Piperazin-1-yl)pyrimidine-Based Akt Inhibitors and Alternative Compounds
A detailed guide for researchers and drug development professionals on the biological activity of novel 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent Akt inhibitors, with a comparative analysis against established alternative inhibitors.
This guide provides an objective comparison of the biological activity of 4-(piperazin-1-yl)pyrimidine-based compounds, specifically focusing on their potent inhibitory effects on the Akt signaling pathway, a critical regulator in cancer cell survival and proliferation. The performance of lead compounds from this series is benchmarked against established Akt inhibitors, supported by quantitative experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to this compound as an Akt Inhibitor Scaffold
The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Recent research has led to the development of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives that demonstrate significant potency against Protein Kinase B (Akt), a key node in cell signaling pathways that is frequently dysregulated in various cancers.[1][2] Two standout compounds from this series, designated as 5q and 5t , have shown high inhibitory activity against the Akt1 isoform and desirable anti-proliferative effects in prostate cancer cell lines.[1][2]
Quantitative Comparison of Biological Activity
The inhibitory potential of the this compound derivatives was evaluated against the Akt1 kinase and compared with well-established, alternative Akt inhibitors: AZD5363 (Capivasertib) , GSK690693 , and MK-2206 . The data below summarizes their enzymatic inhibitory concentrations (IC50) against Akt isoforms and their anti-proliferative effects on the human prostate cancer cell lines, LNCaP and PC-3.
Table 1: Enzymatic Inhibitory Activity (IC50) Against Akt Isoforms
| Compound | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| Compound 5q | 18.0 | Not Reported | Not Reported |
| Compound 5t | 21.3 | Not Reported | Not Reported |
| AZD5363 | 3 | 8 | 8 |
| GSK690693 | 2 | 13 | 9 |
| MK-2206 | 5 | 12 | 65 |
Data for compounds 5q and 5t from Liu et al. (2016). Data for AZD5363, GSK690693, and MK-2206 compiled from various sources.
Table 2: Anti-proliferative Activity (IC50) in Prostate Cancer Cell Lines
| Compound | LNCaP Cells (µM) | PC-3 Cells (µM) |
| Compound 5q | Not Reported | 21.1 |
| Compound 5t | Not Reported | 31.5 |
| AZD5363 | Dose-dependent viability reduction (0-1 µM) | 82.57 |
| GSK690693 | 0.147 | 14.1 - 15.5 |
| MK-2206 | Not Reported | 5.0 (GI50) |
Data for compounds 5q and 5t from a study citing Liu et al. (2016). Data for AZD5363, GSK690693, and MK-2206 compiled from various sources.
Experimental Protocols
Akt1 Kinase Enzymatic Assay (Luminescence-Based)
This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagents and Materials : Recombinant human Akt1 enzyme, Akttide (GSK3α) substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Procedure :
-
Prepare serial dilutions of the test compounds (e.g., 5q, 5t, and alternatives) in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the Akt1 enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT-Based)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of the inhibitors on the PC-3 and LNCaP prostate cancer cell lines.
-
Reagents and Materials : PC-3 and LNCaP cells, cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure :
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 5q, 5t, and alternatives) and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 values.
-
Visualizing Key Processes and Pathways
Diagram 1: The PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Diagram 2: Experimental Workflow for Inhibitor Validation
Caption: General workflow for the synthesis and biological validation of novel kinase inhibitors.
References
Comparative Efficacy of 4-(Piperazin-1-yl)pyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 4-(piperazin-1-yl)pyrimidine derivatives across different therapeutic targets. The information is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.
The this compound scaffold is a versatile pharmacophore that has been successfully employed in the design of potent and selective modulators of various biological targets. This guide summarizes the efficacy of representative derivatives targeting key proteins implicated in cancer, metabolic disorders, and neurodegenerative diseases, including Akt, the menin-MLL interaction, GPR119, NF-κB, and γ-secretase.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro potency of selected this compound derivatives against their respective targets. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Akt Inhibitors
The serine/threonine kinase Akt is a central node in the PI3K signaling pathway, which is frequently dysregulated in cancer.
| Compound | Target | IC50 (nM) | Cell Line (Antiproliferative Assay) | Reference |
| 5q | Akt1 | 18.0 | LNCaP, PC-3 | [1][2] |
| 5t | Akt1 | 21.3 | LNCaP, PC-3 | [1][2] |
Table 2: Menin-MLL Interaction Inhibitors
Inhibition of the protein-protein interaction between menin and MLL is a promising therapeutic strategy for acute leukemias with MLL rearrangements.
| Compound | Target | IC50 (nM) | Cell Line (Growth Inhibition Assay) | GI50 (nM) | Reference |
| MI-1 | Menin-MLL | 1900 | - | - | [3] |
| MI-2-2 | Menin-MLL | 46 | - | - | [4] |
| 13 | Menin-MLL | 10 | MLL-AF9 | 75 | [5] |
| 28 (MI-1481) | Menin-MLL | 3.6 | - | - | [5][6] |
| M-89 | Menin-MLL | - (Kd = 1.4 nM) | MV4;11, MOLM-13 | 25, 55 | [6] |
| 37 | Menin-MLL | Potent Inhibitor | MLL fusion protein-expressing leukemic cells | - | [7] |
Table 3: GPR119 Agonists
GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive target for the treatment of type 2 diabetes and obesity.
| Compound | Target | EC50 (nM) | Assay | Reference |
| 9i | GPR119 | High Potency | cAMP accumulation in HEK293T | [8] |
| 26 | GPR119 | 42 | cAMP accumulation | [9][10] |
Table 4: NF-κB Inhibitors
The transcription factor NF-κB is a key regulator of inflammation and cell survival and is constitutively active in many cancers.
| Compound | Target | IC50 (µM) | Cell Line (Cell Viability Assay) | Reference |
| 3a | NF-κB (p65 subunit) | 9.17 | MCF-7 | [11][12][13] |
| 5b | NF-κB (p65 subunit) | 6.29 | MCF-7 | [11][12][13] |
Table 5: γ-Secretase Modulators
Modulation of γ-secretase activity to selectively reduce the production of amyloid-beta 42 (Aβ42) is a therapeutic approach for Alzheimer's disease.
| Compound Series | Target | Effect | Selectivity over Notch Cleavage | Reference |
| Piperazinyl pyrimidines | γ-Secretase | Potent modulation of Aβ42 production | >180-fold | [14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is correlated with kinase activity.
Materials:
-
Recombinant Akt1 enzyme
-
Akt substrate peptide (e.g., CKRPRAASFAE)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test inhibitor or vehicle (DMSO).
-
Add the Akt1 enzyme to each well.
-
Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
Menin-MLL Interaction Assay (Fluorescence Polarization)
This assay measures the disruption of the menin-MLL protein-protein interaction by a test compound.
Materials:
-
Purified full-length menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)
-
Assay buffer
-
Test compounds
-
Black microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a black microplate, add the test compound, the fluorescein-labeled MLL peptide, and the menin protein.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 values are determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the compound concentration.[5]
GPR119 Agonist cAMP Accumulation Assay (HTRF)
This assay measures the increase in intracellular cyclic AMP (cAMP) levels upon activation of the Gs-coupled receptor GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Test compounds
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
Procedure:
-
Seed the HEK293-hGPR119 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in the assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) and plot it against the logarithm of the compound concentration to determine the EC50 value.[17][18][19]
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
Cells stably or transiently transfected with an NF-κB-luciferase reporter construct (e.g., HEK293 or A549 cells)
-
Cell culture medium
-
NF-κB activator (e.g., TNF-α)
-
Test compounds
-
Luciferase assay reagent
-
96-well opaque plates
Procedure:
-
Seed the reporter cells into a 96-well opaque plate and allow them to attach.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.[20][21][22]
γ-Secretase Cleavage Cellular Assay
This assay measures the modulation of γ-secretase activity by analyzing the levels of Aβ peptides produced by cells.
Materials:
-
HEK293 cells stably expressing a substrate for γ-secretase (e.g., APP-C99)
-
Cell culture medium
-
Test compounds
-
Lysis buffer
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Seed the cells in a multi-well plate and allow them to reach confluence.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Collect the conditioned media and lyse the cells.
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.
-
The effect of the compounds is determined by the change in the Aβ42/Aβ40 ratio.[23][24]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: GPR119 Signaling Pathway Activation.
Caption: HTRF cAMP Assay Workflow.
References
- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. γ-Secretase Epsilon-cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
Structure-activity relationship (SAR) studies of 4-(piperazin-1-yl)pyrimidine analogs
A comprehensive analysis of the structure-activity relationships (SAR) of 4-(piperazin-1-yl)pyrimidine analogs reveals their diverse therapeutic potential, with derivatives showing promise as inhibitors of protein kinases, modulators of nucleoside transporters, and antagonists of protein-protein interactions. This guide provides a comparative overview of these analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors
A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as Akt inhibitors, which are crucial targets in cancer therapy due to their role in cell survival and proliferation.[1]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Antiproliferative Activity (Cell Line) |
| 5q | Akt1 | 18.0 | LNCaP, PC-3 |
| 5t | Akt1 | 21.3 | LNCaP, PC-3 |
Experimental Protocols
Akt1 Kinase Assay: The inhibitory activity of the compounds against Akt1 was determined using a kinase assay. The assay measures the phosphorylation of a substrate peptide by the Akt1 enzyme in the presence of ATP. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Cell Proliferation Assay: The antiproliferative effects of the compounds on LNCaP and PC-3 cancer cell lines were assessed. Cells were treated with varying concentrations of the compounds, and cell viability was measured after a specific incubation period using methods like the MTT assay.
Signaling Pathway
Caption: PI3K/Akt signaling pathway targeted by this compound analogs.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine Analogs as ENT Inhibitors
A series of FPMINT analogs, which feature a this compound core structure, were investigated as inhibitors of human equilibrative nucleoside transporters (ENTs).[2][3] ENTs are crucial for nucleoside salvage and play a role in the efficacy of nucleoside analog drugs.[2][3]
Quantitative Data Summary
| Compound | Target | Ki (µM) | Inhibition Type |
| 3c | ENT1 | 2.79 | Irreversible, Non-competitive |
| 3c | ENT2 | - | Irreversible, Non-competitive |
Experimental Protocols
[3H]Uridine Uptake Study: The inhibitory effects of the analogs on ENT1 and ENT2 were evaluated using cells transfected with the respective transporter. The uptake of radiolabeled uridine ([3H]uridine) was measured in the presence and absence of the test compounds. A decrease in uridine uptake indicates inhibition of the transporter. The mechanism of inhibition (competitive, non-competitive) was determined by analyzing the effect of the inhibitor on the Vmax and Km of uridine transport.[2][3]
Experimental Workflow
Caption: Experimental workflow for evaluating ENT inhibitors.
4-(Piperazin-1-yl)pyrimidines as Irreversible Menin Inhibitors
The interaction between menin and MLL1 is a critical driver in certain types of leukemia. A series of 4-(piperazin-1-yl)pyrimidines were designed as irreversible inhibitors of this protein-protein interaction.[4][5]
Quantitative Data Summary
| Compound | Target | Kd (nM) | Cellular Activity | In Vivo Efficacy |
| M-89 (42) | Menin | 1.4 | Effective cellular engagement at low nM concentrations | - |
| 37 | Menin-MLL | - | Potent inhibitor of MLL fusion protein-expressing leukemic cells | Promising |
Experimental Protocols
Binding Affinity Assay: The binding affinity of the compounds to menin was determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to calculate the dissociation constant (Kd).
Cellular Engagement Assay: The ability of the compounds to engage with the menin protein within cells was assessed using techniques like the Cellular Thermal Shift Assay (CETSA).
In Vivo Efficacy Studies: The antitumor activity of lead compounds was evaluated in animal models of MLL-rearranged leukemia.[4] Tumor growth inhibition and survival rates were monitored following treatment with the compounds.[4]
Logical Relationship in SAR
Caption: SAR of irreversible menin inhibitors based on the this compound scaffold.
References
- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 3. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Piperazin-1-yl)pyrimidine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor research is in a constant state of evolution, with novel scaffolds and derivatives being developed to target the intricate signaling pathways that underpin numerous diseases, most notably cancer. Among these, the 4-(piperazin-1-yl)pyrimidine core has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides an objective comparison of this compound derivatives against other established kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected this compound derivatives and a range of well-established kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater potency.
Table 1: Biochemical IC50 Values of this compound Derivatives and Comparator Kinase Inhibitors against Various Kinases
| Kinase Target | This compound Derivative | IC50 (nM) | Comparator Inhibitor | IC50 (nM) |
| Akt1 | Compound 5q[1] | 18.0 | - | - |
| Compound 5t[1] | 21.3 | - | - | |
| FLT3 | Compound 14j[2][3] | 30 | Sunitinib | 250 (WT), 50 (ITD), 30 (D835)[4] |
| Compound 32[5] | 0.62 | Lestaurtinib | - | |
| FN-1501[6] | (potent) | Sorafenib | - | |
| JAK2 | Compound 14j[2][3] | 27 | Ruxolitinib | - |
| Compound A8[7] | 5 | Fedratinib | - | |
| Compound 11g[8] | 6.5 | Momelotinib | - | |
| Abl | - | - | Imatinib | 600[9][10] |
| - | - | Dasatinib | <1[11] | |
| c-Kit | - | - | Imatinib | 100[9][10] |
| - | - | Sunitinib | (potent)[12] | |
| PDGFRβ | - | - | Imatinib | 100[9][10] |
| - | - | Sunitinib | 2[12][13] | |
| VEGFR2 | - | - | Sunitinib | 80[12][13] |
| - | - | Pazopanib | - | |
| EGFR | - | - | Gefitinib | 33[14] |
| - | - | Erlotinib | 2[15][16] |
Note: IC50 values can vary depending on the specific assay conditions. WT - Wild-Type, ITD - Internal Tandem Duplication.
Table 2: Cellular IC50 Values of this compound Derivatives and Comparator Kinase Inhibitors in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Comparator Inhibitor | IC50 (µM) |
| LNCaP (Prostate) | Compound 5q | (desirable effect) | - | - |
| PC-3 (Prostate) | Compound 5t | (desirable effect) | - | - |
| HEL (Erythroleukemia, JAK2 V617F) | Compound 14j | - | Ruxolitinib | - |
| MV4-11 (AML, FLT3-ITD) | Compound 14j | - | Sunitinib | 0.008[4] |
| FN-1501 | 0.008[6] | Midostaurin | - | |
| K562 (CML, BCR-ABL) | - | - | Imatinib | 0.75[17] |
| - | - | Dasatinib | 0.001[17] | |
| HCC827 (NSCLC, EGFR del) | - | - | Gefitinib | 0.013[18] |
| - | - | Erlotinib | 0.002[19] | |
| PC9 (NSCLC, EGFR del) | - | - | Gefitinib | 0.077[18] |
| - | - | Erlotinib | 0.031[19] |
Note: The antiproliferative effects of compounds 5q and 5t in LNCaP and PC-3 cells were noted as desirable, though specific IC50 values were not provided in the source.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
References
- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Imatinib, a 4-(Piperazin-1-yl)pyrimidine Containing Drug, versus Dasatinib
An Objective Guide for Researchers in Drug Development
This guide provides a detailed, data-driven comparison between two prominent tyrosine kinase inhibitors (TKIs): Imatinib, a first-generation TKI containing the 4-(piperazin-1-yl)pyrimidine scaffold, and Dasatinib, a second-generation TKI. Both drugs are pivotal in the treatment of Chronic Myeloid Leukemia (CML), but they exhibit distinct profiles in terms of target specificity, efficacy, and resistance.
Mechanism of Action: Targeting the BCR-ABL Fusion Protein
Both Imatinib and Dasatinib are designed to inhibit the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. This oncogenic protein drives uncontrolled cell proliferation and survival. However, their binding mechanisms and kinase inhibition spectrums differ significantly.
Imatinib binds to the ATP-binding site of the BCR-ABL kinase only when the kinase is in its inactive conformation, stabilizing this state and preventing phosphorylation of downstream substrates. Dasatinib, in contrast, is capable of binding to both the active and inactive conformations of the kinase, leading to a more potent and broader spectrum of inhibition.
Figure 1. Simplified signaling pathway of BCR-ABL and inhibition by Imatinib and Dasatinib.
Comparative Kinase Inhibition Profile
The potency of TKIs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of a specific enzyme's activity. Dasatinib demonstrates significantly lower IC50 values against BCR-ABL and other kinases compared to Imatinib, indicating higher potency.
| Kinase Target | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Reference |
| BCR-ABL | 25 - 75 | <1 - 5 | |
| SRC Family | >10,000 | 0.5 - 15 | |
| c-KIT | 100 - 200 | 5 - 20 | |
| PDGFRα/β | 50 - 150 | 15 - 30 |
Table 1. Comparative in vitro IC50 values of Imatinib and Dasatinib against various tyrosine kinases. Lower values indicate greater potency.
Clinical Efficacy in Newly Diagnosed CML
Clinical trials provide critical data on the real-world performance of these drugs. The DASISION trial directly compared Imatinib and Dasatinib in newly diagnosed chronic-phase CML patients. Key endpoints included the rates of complete cytogenetic response (CCyR) and major molecular response (MMR).
| Response Metric (at 12 months) | Imatinib (400 mg/day) | Dasatinib (100 mg/day) | Reference |
| Complete Cytogenetic Response (CCyR) | 77% | 83% | |
| Major Molecular Response (MMR) | 46% | 64% | |
| Progression to Advanced Phase | 3.1% | 1.9% |
Table 2. Key efficacy outcomes from the DASISION clinical trial comparing Imatinib and Dasatinib in first-line treatment of chronic-phase CML.
Activity Against Imatinib-Resistant Mutations
A significant challenge in CML therapy is the development of resistance, often through point mutations in the BCR-ABL kinase domain. Dasatinib was specifically designed to overcome many of these mutations.
| BCR-ABL Mutation | Imatinib Activity | Dasatinib Activity | Reference |
| T315I | Resistant | Resistant | |
| E255K/V | Resistant | Sensitive | |
| Y253H | Resistant | Sensitive | |
| M351T | Resistant | Sensitive |
Table 3. Activity profile of Imatinib and Dasatinib against common BCR-ABL mutations that confer resistance to Imatinib.
Experimental Protocols
The data presented above are derived from standardized in vitro and clinical methodologies. Below is a representative protocol for a kinase inhibition assay used to determine IC50 values.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Objective: To determine the IC50 of a test compound (e.g., Imatinib, Dasatinib) against a target kinase (e.g., ABL1).
-
Materials:
-
Recombinant human ABL1 kinase.
-
Fluorescein-labeled poly(GT)-biotin substrate.
-
ATP.
-
Kinase buffer (e.g., HEPES, MgCl2, MnCl2, DTT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC) tracer.
-
Test compounds serially diluted in DMSO.
-
384-well microplate.
-
-
Procedure:
-
Step 1: Kinase Reaction. Add kinase, substrate, and test compound to the wells of the microplate.
-
Step 2: Initiation. Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Step 3: Detection. Stop the reaction by adding a solution containing the Eu-antibody and SA-APC tracer. This solution also contains EDTA to chelate divalent cations.
-
Step 4: FRET Reading. Incubate for 60 minutes to allow antibody/tracer binding. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the degree of phosphorylation. The signal is plotted against the log of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.
Figure 2. Experimental workflow for a TR-FRET based kinase inhibition assay.
Cross-Reactivity Profiling of 4-(Piperazin-1-yl)pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for developing selective and effective therapeutics while minimizing off-target effects. This guide provides a comparative overview of the performance of various this compound derivatives against different kinases, alongside established kinase inhibitors.
Comparative Kinase Inhibition Profile
The following tables summarize the inhibitory activity of selected this compound derivatives against their primary targets and a panel of off-target kinases. For comparison, data for well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor), are included.
Table 1: Inhibitory Activity of this compound Derivatives and Comparator Compounds Against Primary Kinase Targets
| Compound/Derivative | Primary Target(s) | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| Akt Inhibitor (e.g., Compound 5t) | Akt1 | 21.3 | Staurosporine | 6 |
| PI3K Inhibitor (e.g., GDC-0941) | PI3Kα | 19 | Dasatinib | >10,000 |
| FLT3 Inhibitor Derivative | FLT3 | Potent Inhibition | Staurosporine | 15 |
| CDK4/6 Inhibitor (e.g., Compound 10d) | CDK4/Cyclin D1 | 7.4 | Staurosporine | 20 |
| CDK6/Cyclin D3 | 0.9 | Dasatinib | >10,000 |
Note: Data for derivatives are sourced from various publications and assays may differ. Direct comparison should be made with caution.
Table 2: Off-Target Kinase Profiling of a Hypothetical this compound Derivative vs. Comparator Compounds (% Inhibition at 1 µM)
| Kinase | Hypothetical Derivative (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) |
| ABL1 | 35 | 98 | 99 |
| SRC | 42 | 99 | 99 |
| VEGFR2 | 25 | 95 | 92 |
| EGFR | 15 | 88 | 75 |
| MAPK1 (ERK2) | 8 | 75 | 12 |
| CDK2 | 18 | 92 | 35 |
| PKA | 5 | 97 | 2 |
| PKCα | 12 | 99 | 18 |
This table presents hypothetical data for a generic derivative to illustrate a typical selectivity profile. Actual profiles vary significantly with substitution patterns.
Experimental Protocols
Robust and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the type of data presented above.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This assay directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
33P-γ-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compound dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding 33P-γ-ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated 33P-γ-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay that measures the phosphorylation of a biotinylated substrate peptide.
Objective: To determine the IC50 value of a test compound in a high-throughput format.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer
-
Test compound in DMSO
-
Detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
TR-FRET compatible microplate reader
Procedure:
-
Dispense the test compound dilutions into the assay plate.
-
Add the kinase and biotinylated substrate to the plate.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and introduce the detection reagents by adding the Stop/Detection buffer containing the Europium-labeled antibody and SA-APC.
-
Incubate in the dark to allow for antibody-antigen binding and biotin-streptavidin interaction.
-
Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.
-
The ratio of the acceptor (APC) to donor (Europium) fluorescence is proportional to the level of substrate phosphorylation. Calculate the percent inhibition and IC50 values.
Visualizations
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, which is a common target for inhibitors based on the this compound scaffold.
In Vivo Efficacy of 4-(Piperazin-1-yl)pyrimidine-Based GPR119 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel GPR119 agonist featuring a 4-(piperazin-1-yl)pyrimidine scaffold, compound 9i , against other GPR119 agonists, HD0471953 and DA-1241 . The data presented is compiled from preclinical studies and aims to offer an objective overview of their potential as therapeutic agents for type 2 diabetes and obesity.
GPR119 Signaling Pathway and Therapeutic Rationale
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual mechanism of action. Predominantly expressed on pancreatic β-cells and intestinal L-cells, its activation leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Direct stimulation of pancreatic β-cells to release insulin in response to elevated glucose levels.
-
Increased Incretin Hormone Release: Promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion from intestinal L-cells. These incretins, in turn, enhance insulin secretion and promote satiety.[1]
This dual action offers a powerful approach to improving glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of compound 9i and its comparators, HD0471953 and DA-1241 , in rodent models of diabetes and obesity.
Table 1: Oral Glucose Tolerance Test (OGTT) Performance
| Compound | Animal Model | Dose (mg/kg) | Route | % Reduction in Glucose AUC | Citation(s) |
| 9i | C57BL/6J Mice | 30 | Oral | Significant dose-dependent improvement | [2] |
| HD0471953 | C57BL/6J Mice | 20, 100 | Oral | Dose-dependent improvement | [3] |
| DA-1241 | HFD-fed C57BL/6J Mice | Not Specified | Oral | Improved glucose tolerance | [4] |
| Sitagliptin (Comparator) | SHROB Rats | 30 | Oral | Lowered plasma glucose | [5] |
Table 2: Effects on Body Weight and Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Compound | Treatment Duration | Dose (mg/kg) | Change in Body Weight | Change in Food Intake | Other Notable Effects | Citation(s) |
| 9i | Not Specified | 30 | Decreased | Not markedly changed | Normalized serum biomarkers (ALT, AST, ALP, GLU, CHOL, HDL, LDL), reduced liver fat deposition. | [2] |
| HD0471953 | Chronic | 10, 20, 50 | Lowered | Not Specified | Improved insulin sensitivity and glycemic control. | [3] |
| DA-1241 | 12 weeks | Not Specified | No significant effect | No significant effect | Decreased fasting blood glucose, improved insulinogenic index. | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of results.
Oral Glucose Tolerance Test (OGTT)
This test evaluates the ability of the animal to clear a glucose load from the bloodstream.
Protocol for HD0471953 in C57BL/6J Mice: [3]
-
Animals: Eight-week-old male C57BL/6J mice were used.
-
Fasting: Mice were fasted overnight.
-
Compound Administration: Mice were orally administered with either vehicle (0.5% carboxymethyl cellulose) or HD0471953 at doses of 20 or 100 mg/kg.
-
Glucose Challenge: 30 minutes after compound administration, a glucose solution was given orally at a dose of 2 g/kg.
-
Blood Sampling: Blood samples were collected via tail snipping at -30, 0, 20, 40, 60, and 120 minutes relative to the glucose load.
-
Analysis: Blood glucose levels were measured, and the area under the curve (AUC) was calculated to determine the glucose excursion.
Note: The specific protocol for compound 9i was not detailed in the available abstract, but it is stated to have been tested in a diet-induced obese (DIO) mouse model.[2]
Chronic Efficacy in Diet-Induced Obese (DIO) Mice
This model is used to assess the long-term effects of a compound on body weight, food intake, and other metabolic parameters in a state of obesity.
Protocol for DA-1241 in HFD-fed C57BL/6J Mice: [4]
-
Model Induction: Male C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce hyperglycemia and obesity.
-
Compound Administration: DA-1241 was administered to the HFD-fed mice for 12 weeks. The exact dose and route were not specified in the abstract.
-
Monitoring: Body weight and food intake were monitored.
-
Endpoint Analysis: At the end of the treatment period, fasting blood glucose and insulinogenic index were assessed. An OGTT was also performed at week 8 to measure serum insulin and GLP-1 levels.
Conclusion
The this compound derivative, compound 9i , demonstrates promising in vivo efficacy as a GPR119 agonist. It not only improves glucose tolerance but also shows beneficial effects on body weight and lipid profiles in a DIO mouse model.[2] In comparison, HD0471953 also shows robust glucose-lowering effects and a reduction in body weight in diabetic mouse models.[3] DA-1241 improves glycemic control and shows positive effects on hepatic steatosis, although it did not significantly impact body weight in the reported study.[4][6]
The distinct profiles of these compounds highlight the potential for developing this compound-based GPR119 agonists as effective therapeutics for type 2 diabetes and related metabolic disorders. Further head-to-head comparative studies with detailed pharmacokinetic and pharmacodynamic profiling are warranted to fully elucidate their therapeutic potential.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
A Comparative Analysis of the Pharmacokinetic Properties of 4-(piperazin-1-yl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Pharmacokinetic Parameters of Novel 4-(piperazin-1-yl)pyrimidine Derivatives with Supporting Experimental Data.
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including infectious diseases, oncology, and neurology. The pharmacokinetic (PK) profile of these derivatives is a critical determinant of their clinical success, governing their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the in vivo pharmacokinetic properties of three distinct this compound derivatives, offering a valuable resource for researchers engaged in the design and development of new chemical entities based on this versatile scaffold. The comparison is based on data from preclinical studies in Sprague-Dawley rats.
In Vivo Pharmacokinetic Data Comparison
The following table summarizes key pharmacokinetic parameters for three this compound derivatives, each targeting a different biological pathway. The data, extracted from a comprehensive review on pyrimidine-based drugs, facilitates a direct comparison of their oral bioavailability and disposition characteristics.
| Compound ID | Therapeutic Target | Cmax (µg/mL) | t1/2 (h) | Clearance (L/h/kg) | Oral Bioavailability (F) (%) |
| 24 | Antitubercular | 0.592 ± 0.062 (oral) | 26.2 ± 0.9 | 1.5 ± 0.3 (i.v.) | 40.7 |
| 48 | NNRTI | - | - | 82.7 ± 1.97 (i.v.) | 31.8 |
| 298/299 | GSK-3 Inhibitors | - | - | - | Brain-penetrant |
Data for compounds 24 and 48 were obtained from studies in Sprague-Dawley rats. Specific Cmax and t1/2 values for oral administration of compound 48 and for compounds 298/299 were not provided in the source material. Compounds 298 and 299 were noted to be brain-penetrant GSK-3 inhibitors.[1]
Experimental Protocols
The following section outlines a representative experimental methodology for conducting in vivo pharmacokinetic studies in rats, based on standard practices in the field. This protocol is intended to provide a framework for understanding how the comparative data presented above would be generated.
Animal Models
-
Species: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for a minimum of one week prior to the study, with free access to standard laboratory chow and water.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle.
Drug Administration
-
Intravenous (i.v.) Administration:
-
The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
A single bolus dose is administered via the tail vein.
-
-
Oral (p.o.) Administration:
-
The test compound is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
A single dose is administered by oral gavage.
-
Blood Sample Collection
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Samples are drawn from the jugular vein or another appropriate site into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Plasma concentrations of the test compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, accuracy, precision, and selectivity.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
-
F (%): Oral bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from animal preparation to data analysis.
Caption: Workflow of a typical in vivo pharmacokinetic study in rats.
Signaling Pathway Context (Example: GSK-3 Inhibition)
For derivatives targeting specific signaling pathways, such as the GSK-3 inhibitors (Compounds 298/299), understanding the mechanism of action is crucial for interpreting the pharmacokinetic/pharmacodynamic relationship. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, where GSK-3 plays a key inhibitory role.
Caption: Simplified Wnt/β-catenin signaling pathway.
Summary and Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of three distinct this compound derivatives. The presented data highlights the variability in the ADME profiles within this chemical class, underscoring the importance of tailored medicinal chemistry efforts to optimize pharmacokinetic parameters for specific therapeutic applications. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in generating such data, serving as a valuable resource for researchers in the field of drug discovery and development.
References
Benchmarking 4-(Piperazin-1-yl)pyrimidine Derivatives Against Industry-Standard Akt Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The 4-(piperazin-1-yl)pyrimidine scaffold has emerged as a versatile and promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive benchmark of a representative this compound-based Akt inhibitor against current industry standards. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this chemical series for oncology applications.
The serine/threonine kinase Akt (Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers. This pathway plays a central role in regulating cell proliferation, survival, and metabolism. Consequently, the development of potent and selective Akt inhibitors remains a high-priority area in cancer drug discovery.
This guide focuses on a direct comparison of a published this compound derivative with established clinical and pre-clinical Akt inhibitors: Capivasertib, Ipatasertib, and MK-2206. Capivasertib (Truqap™) recently received FDA approval, setting a new benchmark for Akt-targeted therapies.[1][2][3][4][5]
Data Presentation: Quantitative Comparison of Akt Inhibitors
The following tables summarize the in vitro biochemical potency and cellular antiproliferative activity of the selected compounds. This allows for a direct comparison of their efficacy and selectivity.
Table 1: Biochemical Potency Against Akt Isoforms
| Compound | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | Reference |
| This compound Derivative (Compound 5q) | 18.0 | Not Reported | Not Reported | [6] |
| Capivasertib (AZD5363) | 3 | 8 | 8 | [7] |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | [1] |
| MK-2206 | 8 | 12 | 65 | [1][6] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |
| This compound Derivative (Compound 5q) | LNCaP | Prostate Cancer | Not Reported (data unavailable) | [6] |
| PC-3 | Prostate Cancer | Not Reported (data unavailable) | [6] | |
| Capivasertib (AZD5363) | Broad panel of 182 cell lines | Various | < 3 in 41 cell lines | [7] |
| Ipatasertib (GDC-0068) | ARK1 (PTEN wild-type) | Uterine Serous Carcinoma | 6.62 | [8] |
| SPEC-2 (PTEN null) | Uterine Serous Carcinoma | 2.05 | [8] | |
| MK-2206 | SUNE-1 | Nasopharyngeal Carcinoma | < 1 | [2] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal Carcinoma | 3 - 5 | [2] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the methodologies used for inhibitor evaluation, the following diagrams illustrate the Akt signaling pathway and a general experimental workflow for kinase inhibitor profiling.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary based on the reagents and equipment used.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (this compound derivative and standards) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ or GI₅₀ values are determined from the dose-response curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Drug: Capivasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Assay of 4-(piperazin-1-yl)pyrimidine: An Evaluation of Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and assay methodologies for 4-(piperazin-1-yl)pyrimidine, a key scaffold in medicinal chemistry. The focus is on the reproducibility and performance of these methods to aid researchers in selecting the most appropriate techniques for their drug discovery and development pipelines. While direct comparative studies on the parent this compound are limited in published literature, this guide draws upon established principles and data from closely related derivatives to provide a robust framework for evaluation.
Synthesis of this compound: A Comparison of Routes
The synthesis of this compound is most commonly achieved through two primary methods: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination.
1. Nucleophilic Aromatic Substitution (SNA r)
This is the most straightforward and widely used method for the synthesis of this compound. It involves the direct reaction of a 4-halopyrimidine, typically 4-chloropyrimidine, with piperazine. The reaction is generally facile due to the electron-withdrawing nature of the pyrimidine ring, which activates the C4 position for nucleophilic attack.
2. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly useful when dealing with less reactive aryl halides or when milder reaction conditions are required. While more complex due to the need for a catalyst and ligand, it can sometimes provide higher yields and better functional group tolerance.
Comparative Data of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNA r) | Buchwald-Hartwig Amination |
| Starting Materials | 4-Chloropyrimidine, Piperazine | 4-Chloropyrimidine, Piperazine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |
| Typical Yield | 75-90% | 85-95% |
| Purity (pre-purification) | Good to Excellent | Good to Excellent |
| Reaction Time | 4-12 hours | 6-18 hours |
| Reproducibility | Generally high, sensitive to stoichiometry and temperature control. | Good, can be sensitive to catalyst and ligand quality, and inert atmosphere. |
| Cost-Effectiveness | High (no expensive catalyst/ligand) | Moderate (cost of palladium catalyst and ligand) |
| Scalability | Readily scalable | Can be challenging to scale up due to catalyst cost and removal. |
Experimental Protocols for Synthesis
Protocol 1: Nucleophilic Aromatic Substitution (SNA r) of 4-Chloropyrimidine with Piperazine
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Piperazine: Add piperazine (1.2 equivalents) to the solution. An excess of piperazine can also act as the base.
-
Addition of Base: If not using excess piperazine, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyrimidine with Piperazine
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Addition of Reactants: Add 4-chloropyrimidine (1.0 equivalent) and piperazine (1.2 equivalents) dissolved in an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Synthesis Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
Biological Assays for this compound Derivatives: A Comparative Overview
Derivatives of this compound have been evaluated in a variety of biological assays. This section compares three common assay types: anticancer cytotoxicity (MTT assay), antimicrobial susceptibility (MIC determination), and kinase inhibition (Akt kinase assay).
Comparative Data of Biological Assays
The reproducibility of biological assays is crucial for reliable drug discovery. The following table provides an illustrative comparison of key parameters for three common assays. The variability data is based on general expectations for these assay types, as specific reproducibility data for the parent this compound is not widely published.
| Parameter | MTT Cytotoxicity Assay | Antimicrobial MIC Assay | Akt Kinase Inhibition Assay |
| Principle | Measures metabolic activity via reduction of tetrazolium salt to formazan. | Determines the minimum concentration of a compound that inhibits visible microbial growth. | Measures the inhibition of Akt kinase-mediated phosphorylation of a substrate. |
| Typical Readout | Absorbance at 570 nm | Visual turbidity or absorbance | Luminescence, Fluorescence, or Radioactivity |
| Intra-Assay Variability (CV%) | 5-15% | 10-20% (can be higher for manual methods) | 5-10% |
| Inter-Assay Variability (CV%) | 10-25% | 15-30% | 10-20% |
| Throughput | High | Medium to High | High |
| Key Sources of Variability | Cell seeding density, incubation time, reagent stability, compound precipitation. | Inoculum size, media composition, incubation conditions, operator variability in reading results. | Enzyme and substrate quality, ATP concentration, incubation time, temperature control. |
Experimental Protocols for Biological Assays
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: Akt Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare solutions of recombinant Akt kinase, a specific peptide substrate, and ATP in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells of a 384-well plate. Include a positive control inhibitor and a no-compound control.
-
Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the controls and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Akt signaling pathway targeted by this compound derivatives.
Caption: A generalized workflow for the described in vitro biological assays.
Conclusion and Recommendations
The synthesis of this compound can be reliably achieved through both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. For routine synthesis and scalability, the SNA r method is generally preferred due to its simplicity and cost-effectiveness. The Buchwald-Hartwig amination serves as a valuable alternative, particularly for more complex or sensitive substrates.
For biological evaluation, the choice of assay depends on the therapeutic target of interest. The MTT, antimicrobial MIC, and kinase inhibition assays are all robust methods for initial screening. However, researchers must be aware of the inherent variability in these assays. To ensure data reproducibility, it is critical to standardize protocols, use high-quality reagents, and perform appropriate controls. For hit validation, it is recommended to use orthogonal assays that measure different biological endpoints to confirm the activity and rule out assay-specific artifacts. This comparative guide provides the necessary foundational knowledge for researchers to make informed decisions regarding the synthesis and biological evaluation of this compound and its derivatives.
A Comparative Meta-Analysis of 4-(Piperazin-1-yl)pyrimidine Derivatives in Kinase Inhibition
This guide provides a comparative analysis of research findings on 4-(piperazin-1-yl)pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. We will objectively compare the performance of key derivatives, supported by experimental data, and provide detailed methodologies for the cited experiments. This analysis is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore found in a variety of clinically successful kinase inhibitors. Its unique structural and electronic properties allow for critical interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction, often involving hydrogen bonding, serves as an anchor for the molecule, while modifications to the pyrimidine and piperazine rings, as well as substitutions at other positions, can be systematically altered to achieve high potency and selectivity for specific kinase targets. This guide will focus on a comparative analysis of derivatives targeting Abl, KIT, and PDGFRA kinases, which are implicated in various cancers.
Comparative Analysis of Kinase Inhibition
The following table summarizes the in vitro kinase inhibitory activity (IC50) of several key this compound derivatives against a panel of clinically relevant kinases. Imatinib, a well-established drug, serves as a benchmark for comparison.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| Imatinib | v-Abl | 25 | Ba/F3 p210 | 290 | |
| c-Kit | 100 | - | - | ||
| PDGFRA | 100 | - | - | ||
| Compound A | v-Abl | 8 | Ba/F3 p210 | 60 | |
| c-Kit | 40 | - | - | ||
| PDGFRA | 60 | - | - | ||
| Compound B | v-Abl | 35 | Ba/F3 p210 | 350 | |
| c-Kit | 120 | - | - | ||
| PDGFRA | 90 | - | - | ||
| Compound C | v-Abl | <1 | K562 | 20 | |
| c-Kit | 5 | - | - | ||
| PDGFRA | 15 | - | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Signaling Pathway of BCR-Abl and Inhibition
The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. The diagram below illustrates the signaling pathway and the mechanism of inhibition by this compound derivatives.
Caption: BCR-Abl signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key assays referenced in this guide.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by measuring the reduction in phosphorylation.
-
Procedure:
-
Kinase, substrate peptide (e.g., poly-Glu-Tyr), and various concentrations of the test compound are pre-incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To measure the effect of a compound on the proliferation and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active dehydrogenases can reduce MTT to formazan, which has a purple color.
-
Procedure:
-
Cancer cells (e.g., K562, Ba/F3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and validating potential kinase inhibitors, from initial high-throughput screening to more detailed cellular and in vivo analysis.
Safety Operating Guide
Personal protective equipment for handling 4-(Piperazin-1-yl)pyrimidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Piperazin-1-yl)pyrimidine, a key building block in many pharmaceutical development pipelines. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound, based on safety data sheets for the compound and its structural analogs.[1][2][3][4][5]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[2] |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile). Flame-resistant lab coat. | Gloves must be inspected prior to use and disposed of properly after handling.[1] A flexible laminate glove under a heavy-duty outer glove is recommended for compounds with unknown toxicity. The lab coat should be buttoned to cover as much skin as possible. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use in a well-ventilated area to avoid inhalation.[4][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. Respirator use requires a proper fit testing program. |
| Feet | Closed-toe and closed-heel shoes. | Shoes should be made of a material that is resistant to chemicals. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before beginning work, ensure that an emergency eyewash station and a safety shower are readily accessible.[5][7] Designate a specific area for handling the chemical.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust or vapors.[1][3][4]
-
Personal Hygiene: Avoid all personal contact, including inhalation of dust or fumes.[2][6] Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][4]
-
Spills: In the event of a spill, evacuate non-essential personnel from the area.[1] Wear appropriate PPE and clean up spills immediately using dry methods to avoid generating dust.[6] Collect the spilled material in a suitable, sealed container for disposal.[1][6] Prevent the chemical from entering drains or waterways.[1]
Disposal Plan:
Chemical waste must be managed to ensure the safety of personnel and the environment.
-
Waste Identification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, clearly labeled, and sealed container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
